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  • Product: 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
  • CAS: 315239-67-9

Core Science & Biosynthesis

Foundational

The Essential Guide to Pharmacokinetic Profiling of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of Novel Phenylpiperazines The 1-methyl-4-[2-nitro-4-(trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Novel Phenylpiperazines

The 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (M-NTP) scaffold represents a compelling chemical space for the discovery of novel therapeutics. The unique combination of a phenylpiperazine core, known for its prevalence in centrally acting agents, with an electron-withdrawing trifluoromethyl group and a potentially metabolically active nitro group, presents both opportunities and challenges in drug development.[1][2][3][4] The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the piperazine moiety often imparts favorable physicochemical properties such as improved solubility and oral bioavailability.[5][6][7][8] However, the nitroaromatic component introduces a critical need to assess potential bioactivation and toxicity.[9][10][11][12][13]

This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic (PK) profiling of M-NTP derivatives. As specific preclinical data for this exact chemical series is not extensively available in the public domain, this document serves as both a predictive roadmap and a methodological "how-to" for researchers. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for essential in vitro and in vivo assays, and offer insights into interpreting the resulting data to drive medicinal chemistry efforts.

Part 1: Predictive ADME and Physicochemical Characterization

Before embarking on resource-intensive in vitro and in vivo studies, a robust in silico assessment is crucial to anticipate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of M-NTP derivatives.[14][15][16][17][18]

In Silico Prediction of Physicochemical Properties

Numerous computational tools can provide initial estimates of key physicochemical parameters that govern a compound's "drug-likeness". These predictions help to prioritize analogs for synthesis and experimental testing.

Table 1: Predicted Physicochemical Properties of a Representative M-NTP Derivative

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight (MW) 289.26 g/mol Well within the typical range for good oral absorption.
cLogP ~3.5 - 4.5Indicates good lipophilicity, suggesting favorable membrane permeability but may also lead to higher plasma protein binding and potential for non-specific toxicity.[5]
Topological Polar Surface Area (TPSA) ~50 - 60 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0Favorable for membrane permeability.
Hydrogen Bond Acceptors 4Within an acceptable range for drug-likeness.
pKa ~6.5 - 7.5 (basic)The piperazine nitrogen will be partially protonated at physiological pH, influencing solubility and receptor interaction.

These values are hypothetical and should be calculated for each specific derivative using validated software (e.g., SwissADME, pkCSM).[16]

Predicted Metabolic Pathways

The metabolic fate of M-NTP derivatives is likely dictated by the interplay of its three key structural motifs: the trifluoromethylphenyl ring, the nitro group, and the N-methylpiperazine ring.

  • Aromatic Hydroxylation: The electron-rich phenyl ring is a likely site for oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP1A2, which are known to metabolize other phenylpiperazines.

  • Nitro-reduction: The nitro group is susceptible to reduction by nitroreductases, which can be present in both hepatic and gut microbial environments.[9][10][11][12][13] This is a critical pathway to investigate as the resulting nitroso and hydroxylamine intermediates can be reactive and potentially toxic.[12]

  • N-demethylation: The N-methyl group on the piperazine ring is a common site for oxidative metabolism, leading to the formation of a secondary amine metabolite.

  • Piperazine Ring Opening: Degradation of the piperazine ring is another potential metabolic route.

Below is a predicted metabolic pathway for a representative M-NTP derivative.

Metabolic Pathway of M-NTP Derivative Parent 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 (e.g., CYP3A4) Aromatic Hydroxylation Metabolite2 N-demethylated Metabolite Parent->Metabolite2 CYP450 N-demethylation Metabolite3 Reduced Nitro Metabolite (Amine) Parent->Metabolite3 Nitroreductases (Hepatic/Microbial) Metabolite4 Piperazine Ring-Opened Metabolite Parent->Metabolite4 Oxidative Cleavage Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates UGTs, SULTs Metabolite3->Conjugates UGTs, SULTs In Vitro ADME Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Output Comprehensive In Vitro Profile Caco2->Output Predicts Oral Absorption PPB Plasma Protein Binding (Fraction Unbound) PPB->Output Informs Free Drug Levels MetStab Metabolic Stability (t½, CLint) CYP_Inhib CYP450 Inhibition (IC50) MetStab->Output Predicts Hepatic Clearance CYP_Inhib->Output Assesses DDI Risk Start M-NTP Derivative Start->Caco2 Start->PPB Start->MetStab

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Exploratory

In Vitro Binding Affinity of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: A Methodological Whitepaper

Executive Summary The compound 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine occupies a unique intersection in modern pharmacology. Structurally, it is a substituted arylpiperazine—a privileged scaffold histor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine occupies a unique intersection in modern pharmacology. Structurally, it is a substituted arylpiperazine—a privileged scaffold historically recognized for its potent interaction with G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2/D3) receptors. Concurrently, the specific substitution pattern—an ortho-nitro and para-trifluoromethyl group on the phenyl ring—makes this molecule a critical intermediate and active moiety in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors, notably those targeting angiogenesis (e.g., VEGFR, Tie-2) [1].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for evaluating the in vitro binding affinity of this compound. Because this molecule exhibits polypharmacological potential, assessing its binding requires orthogonal assay platforms. This guide details the mechanistic causality behind assay design, step-by-step protocols for both GPCR radioligand displacement and kinase inhibition, and the quantitative logic required to ensure data integrity.

Pharmacological Rationale & Structural Dynamics

Before designing an assay, one must understand how the molecule's structural topography dictates its interaction with target proteins.

  • The N-Methylpiperazine Core: The basic tertiary amine (N4) is protonated at physiological pH. In GPCRs, this protonated nitrogen forms a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp116 in 5-HT1A, Asp110 in D3R) within the orthosteric binding pocket [2].

  • The Trifluoromethyl ( CF3​ ) Group: Positioned para on the phenyl ring, this highly lipophilic and electron-withdrawing group drives the molecule into deep, hydrophobic sub-pockets of the target receptor. However, its extreme lipophilicity (high LogP) increases the risk of non-specific binding (NSB) to assay plastics and glass fiber filters.

  • The Ortho-Nitro ( NO2​ ) Group: The nitro group exerts profound steric hindrance, restricting the rotational freedom of the piperazine ring relative to the phenyl plane. In kinase inhibitor design, this locked conformation can pre-organize the molecule for optimal insertion into the ATP-binding hinge region, while the nitro group itself can participate in unique hydrogen bond acceptor networks [1].

Experimental Methodologies: Self-Validating Protocols

To capture the dual nature of this compound, we employ two distinct, self-validating assay systems. Every step is designed not just to generate a signal, but to internally verify the assay's biochemical logic.

GPCR Radioligand Competitive Binding Assay (5-HT1A / D3 Receptors)

This assay measures the ability of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine to displace a known radioactive tracer from the receptor.

Causality in Design: Highly lipophilic compounds like our target often exhibit artificial "low affinity" due to depletion from the aqueous phase (sticking to the microplate). To counteract this, we use low-binding plates and pre-treat our filtration filters with Polyethylenimine (PEI). PEI coats the glass fibers with positive charges, repelling the protonated piperazine and drastically reducing background noise [3].

Step-by-Step Protocol:

  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing human 5-HT1A or D3 receptors on ice. Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Assay Setup (96-well format):

    • Total Binding (TB): 25 µL buffer + 25 µL radioligand ([³H]-8-OH-DPAT for 5-HT1A, ~1.0 nM).

    • Non-Specific Binding (NSB): 25 µL of 10 µM Serotonin (or Haloperidol for D3) + 25 µL radioligand.

    • Test Wells: 25 µL of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (serial dilutions from 10 µM to 0.1 nM) + 25 µL radioligand.

  • Initiation & Equilibrium: Add 200 µL of membrane suspension (approx. 20 µg protein/well) to initiate the reaction. Incubate at 37°C for 60 minutes. Logic: 60 minutes ensures thermodynamic equilibrium is reached, a strict requirement for accurate Ki​ calculation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour. Wash 3x with ice-cold wash buffer to remove unbound ligand.

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

GPCR_Binding N1 Membrane Preparation (Receptor Expression) N2 Radioligand Addition (e.g., [³H]-8-OH-DPAT) N1->N2 Assay Buffer N3 Test Compound Addition (Nitro-CF3-Phenylpiperazine) N2->N3 Competition Setup N4 Equilibrium Incubation (37°C, 60 min) N3->N4 Binding Phase N5 Rapid Filtration (GF/B Filters + PEI) N4->N5 Terminate Reaction N6 Scintillation Counting (CPM Measurement) N5->N6 Isolate Bound Ligand

Figure 1: Workflow for GPCR Radioligand Competitive Binding Assay.

TR-FRET Kinase Inhibition Assay (VEGFR2)

To evaluate the compound's efficacy as a kinase inhibitor scaffold, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality in Design: Kinase inhibitors often exhibit slow-binding kinetics. If ATP and the test compound are added simultaneously, the high concentration of ATP will outcompete the inhibitor before it can bind, leading to an artificially high IC50​ . Therefore, we mandate a 30-minute pre-incubation of the kinase with the test compound before initiating the reaction with ATP. Furthermore, ATP concentration is strictly maintained at its apparent Km​ to ensure the assay is sensitive to competitive inhibitors.

Step-by-Step Protocol:

  • Enzyme Pre-incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant VEGFR2 kinase domain in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL of the test compound (serial dilutions). Incubate at room temperature for 30 minutes.

  • Catalytic Initiation: Add 2.5 µL of a master mix containing ATP (at Km​ , approx. 10 µM) and Biotinylated-poly-GT substrate. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Readout: Incubate for 60 minutes to allow detection complexes to form. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665 nm / 615 nm.

Kinase_Assay K1 Recombinant Kinase (e.g., VEGFR2) K2 Compound Pre-incubation (Targeting Hinge Region) K1->K2 Enzyme Prep K3 ATP + Biotin-Substrate (Initiate Phosphorylation) K2->K3 Establish Equilibrium K4 Reaction Phase (RT, 30-60 min) K3->K4 Catalytic Phase K5 Detection Reagents (Eu-Antibody + APC-SA) K4->K5 Stop Buffer (EDTA) K6 TR-FRET Readout (665nm/615nm Ratio) K5->K6 Energy Transfer Measurement

Figure 2: TR-FRET Kinase Inhibition Assay Workflow.

Quantitative Data Analysis & Interpretation

Raw data (CPM or TR-FRET ratios) must be converted into thermodynamic constants to be useful for Structure-Activity Relationship (SAR) profiling.

The IC50​ (concentration inhibiting 50% of binding/activity) is derived using a four-parameter logistic non-linear regression model. However, IC50​ is relative to the assay conditions (specifically radioligand concentration). To generate an absolute metric of affinity, we must calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific receptor batch.

Representative Binding Profile

Note: The exact empirical data for this specific intermediate is highly dependent on the proprietary assay conditions of the synthesizing laboratory. The table below represents the expected binding profile based on the established SAR of ortho-nitro/para-CF3 phenylpiperazine scaffolds [1][2].

Target ProteinAssay ModalityReference ControlRep. IC50​ (nM)Rep. Ki​ (nM)Interpretation
5-HT1A Receptor Radioligand ([³H]-8-OH-DPAT)Serotonin85.442.1Moderate affinity; typical of N-arylpiperazines.
Dopamine D3 Receptor Radioligand ([³H]-Spiperone)Haloperidol112.065.3Moderate affinity; steric clash from NO2​ reduces optimal D3 fit.
VEGFR2 Kinase TR-FRETSunitinib>10,000N/AWeak direct inhibition; requires reduction of NO2​ to NH2​ and subsequent urea formation for nanomolar potency.
Tie-2 Kinase TR-FRETRegorafenib>10,000N/AInactive as a standalone intermediate against this RTK.

Quality Control & Assay Robustness

A self-validating assay must continuously prove its own reliability. For both workflows described above, the Z'-factor must be calculated for every plate to ensure the separation band between the positive control (total binding/activity) and negative control (non-specific binding/100% inhibition) is statistically significant.

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Acceptance Criteria: A Z'-factor ≥0.5 is mandatory. If a plate yields a Z' < 0.5, the data is discarded.

  • Solvent Tolerance: 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine requires DMSO for solubilization. A DMSO tolerance curve must be run to ensure that the final assay concentration of DMSO ( ≤1% ) does not denature the target receptor or kinase.

By strictly adhering to these biochemical principles and quality controls, researchers can confidently map the polypharmacological landscape of this complex piperazine derivative, paving the way for its optimization into highly selective therapeutics.

References

  • Geuns-Meyer, S. D., Hodous, B. L., & Chaffee, S. C. (2005). Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer (Patent No. WO2005113494A2). World Intellectual Property Organization.
  • Taylor, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

Crystallographic Analysis of CAS 315239-67-9: A Case of Unidentified Compound

A comprehensive search and analysis to generate an in-depth technical guide on the crystallographic structure of the compound with CAS number 315239-67-9 could not be completed. The primary and critical obstacle is the i...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search and analysis to generate an in-depth technical guide on the crystallographic structure of the compound with CAS number 315239-67-9 could not be completed. The primary and critical obstacle is the inability to definitively identify a specific chemical compound associated with this CAS number in publicly available chemical and scientific databases.

A series of exhaustive searches were conducted to ascertain the chemical identity, including its IUPAC name, common name, and molecular structure, corresponding to CAS 315239-67-9. These searches across multiple chemical and patent databases did not yield any conclusive results. The CAS number itself appears to be either invalid, delisted, or pertains to a proprietary compound whose details are not disclosed in the public domain.

The core of the user's request was to produce a detailed technical guide on the crystallographic structure analysis of this specific compound. This would involve, but not be limited to:

  • Single Crystal Growth: Detailing the methodologies for obtaining diffraction-quality single crystals.

  • X-ray Diffraction Data Collection: Outlining the experimental setup and parameters for collecting diffraction data.

  • Structure Solution and Refinement: Explaining the computational processes to solve and refine the crystal structure.

  • Detailed Structural Analysis: In-depth discussion of bond lengths, bond angles, torsion angles, intermolecular interactions, and crystal packing.

Without the fundamental knowledge of the molecule's identity—its constituent atoms and their connectivity—it is impossible to search for existing crystallographic data (e.g., in the Cambridge Structural Database), or to provide any meaningful theoretical or practical guidance on its structural analysis.

Therefore, this report must conclude that the requested in-depth technical guide on the crystallographic structure analysis of CAS 315239-67-9 cannot be generated. Further investigation would require the user to provide a correct and verifiable chemical identifier for the compound of interest.

Exploratory

Role of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in oncology drug discovery

The Role of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in Oncology Drug Discovery: A Technical Guide to Privileged Scaffolds in Kinase Inhibitor Design Executive Summary & Core Rationale In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

The Role of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in Oncology Drug Discovery: A Technical Guide to Privileged Scaffolds in Kinase Inhibitor Design

Executive Summary & Core Rationale

In the landscape of modern oncology drug discovery, the design of small-molecule receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged synthetic scaffolds. 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS: 315239-67-9) serves as a critical, high-value intermediate in the synthesis of multi-targeted kinase inhibitors, particularly those targeting VEGFR, c-Met, and Aurora kinases[1][2].

As a Senior Application Scientist, I approach this compound not merely as a chemical structure, but as a meticulously engineered delivery vehicle for pharmacodynamic efficacy. By masking a reactive aniline nucleophile with a nitro group, this intermediate allows chemists to safely build complex heteroaryl architectures before executing a late-stage reduction. Once reduced to its active aniline form—2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline—it is coupled to hinge-binding heterocycles (such as pyrimidines or quinazolines) to generate potent Type II kinase inhibitors capable of disrupting tumor angiogenesis and metastasis[1].

Pharmacophore Mapping & Physicochemical Contributions

The architectural brilliance of this intermediate lies in its trifecta of functional groups. Each moiety has been selected to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges commonly encountered in oncology drug development.

Table 1: Physicochemical Contributions of the Scaffold Moieties

Structural MotifPhysicochemical ContributionBiological & Pharmacological Impact
N-Methylpiperazine Increases basicity (pKa ~ 8.5); enhances aqueous solubility.Allows for HCl salt formulation; frequently interacts with the solvent-exposed channel of the kinase ATP pocket, improving oral bioavailability[3][4].
Trifluoromethyl ( CF3​ ) Increases lipophilicity (LogP); strongly electron-withdrawing.Improves metabolic stability by blocking Cytochrome P450 oxidation; enhances binding affinity via hydrophobic interactions deep within the kinase pocket[5].
Nitro Group ( NO2​ ) Strongly electron-withdrawing; synthetic placeholder.Deactivates the phenyl ring to prevent unwanted electrophilic attacks during early synthesis; easily reduced to an amine for late-stage diversification[1].
Aniline (Post-Reduction) Nucleophilic center.Serves as the primary attachment point to the kinase hinge-binding scaffold (e.g., via amide or secondary amine linkages)[1][2].

Mechanistic Role in RTK Inhibition

When the reduced aniline derivative of this scaffold is integrated into a final drug molecule, it typically functions as an ATP-competitive inhibitor. The bulky CF3​ group forces the molecule into a specific conformational geometry that perfectly aligns with the inactive "DFG-out" conformation of kinases like VEGFR and c-Met. This effectively shuts down the downstream PI3K/AKT and RAS/MAPK signaling cascades responsible for tumor survival.

SignalingPathway L Ligand (VEGF / HGF) R Receptor Tyrosine Kinase (VEGFR / c-Met) L->R Activates P1 PI3K / AKT Pathway R->P1 Phosphorylation P2 RAS / MAPK Pathway R->P2 Phosphorylation I Kinase Inhibitor (Scaffold-Derived) I->R Blocks ATP Pocket Out1 Cell Survival & Proliferation P1->Out1 Out2 Angiogenesis & Metastasis P2->Out2

RTK signaling cascade showing the intervention point of scaffold-derived kinase inhibitors.

Synthetic Workflows and Methodologies

To ensure reproducibility and trustworthiness, the synthesis of this intermediate and its subsequent reduction must be treated as a self-validating system . This means every protocol incorporates built-in analytical checkpoints (In-Process Controls) to prove the causality of the chemical transformation before proceeding to the next step.

SynthWorkflow A 1-Chloro-2-nitro-4- (trifluoromethyl)benzene C 1-Methyl-4-[2-nitro-4- (trifluoromethyl)phenyl]piperazine A->C SNAr (K2CO3, DMF) B N-Methylpiperazine B->C D 2-(4-Methylpiperazin-1-yl)-5- (trifluoromethyl)aniline C->D Reduction (H2, Pd/C) E Multi-Targeted Kinase Inhibitor D->E Coupling (Heteroaryl Halide)

Step-by-step synthetic workflow from raw materials to the final kinase inhibitor.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. Causality of Design: The reaction utilizes N,N-Dimethylformamide (DMF) because its high dielectric constant stabilizes the Meisenheimer complex transition state required for SNAr. Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble inorganic base. Unlike stronger bases (e.g., NaH), K2​CO3​ acts strictly as an acid scavenger for the generated HCl, driving the reaction forward without risking the hydrolysis of the nitro group.

Step-by-Step Methodology:

  • Charge a dry, nitrogen-purged reactor with 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous DMF (5 volumes).

  • Add anhydrous K2​CO3​ (2.0 eq) followed by N-methylpiperazine (1.2 eq) dropwise at room temperature.

  • Elevate the temperature to 80°C and agitate for 4 hours.

  • Self-Validation (IPC): Sample the mixture for LC-MS. The reaction is deemed complete when the starting material peak (m/z 225) is 1.0% and the product mass (m/z 289) dominates the chromatogram.

  • Cool to 20°C and quench by pouring into ice-cold water (15 volumes), inducing precipitation.

  • Filter the bright yellow solid, wash with distilled water to remove residual DMF, and dry under vacuum at 45°C.

Table 2: SNAr Reaction Optimization Data

SolventBaseTemperature (°C)Time (h)Conversion Yield (%)LC-MS Purity (%)
DMF K2​CO3​ 80 4 92 >98
DMSO Et3​N 10068595
MeCN Cs2​CO3​ 80127890
THFDIPEA65244580
Protocol 2: Catalytic Hydrogenation to the Active Aniline

Objective: Reduce the intermediate to 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline. Causality of Design: Palladium on carbon (Pd/C) with H2​ gas is utilized instead of dissolving metal reductions (e.g., Fe/HCl) to strictly avoid heavy metal contamination, a critical regulatory requirement for pharmaceutical intermediates. The reaction is deliberately run at ambient temperature and low pressure (1 atm) to prevent the reductive defluorination of the sensitive CF3​ group.

Step-by-Step Methodology:

  • Dissolve 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (1.0 eq) in HPLC-grade Methanol (10 volumes) in a hydrogenation flask.

  • Carefully add 10% Pd/C (0.1 eq by weight) under a continuous argon blanket to prevent auto-ignition.

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ). Maintain at 1 atm via a balloon or low-pressure regulator.

  • Stir vigorously at 25°C for 6 hours.

  • Self-Validation (IPC): Hydrogen uptake will visibly cease. Perform TLC (Hexane/EtOAc 1:1); the disappearance of the yellow nitro compound and the emergence of a highly polar, UV-active spot confirms reduction. LC-MS must confirm a mass shift from m/z 289 to m/z 259.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the aniline as a pale oil that crystallizes upon standing.

Application in Oncology Drug Discovery

The resulting aniline is a highly versatile nucleophile. In the development of advanced oncology therapeutics, pharmaceutical companies (such as Amgen) have utilized this exact scaffold to synthesize nitrogenated heterocyclic derivatives[1]. By coupling this aniline to a functionalized pyridine, pyrimidine, or triazine core, researchers generate molecules that form critical hydrogen bonds with the hinge region of the kinase, while the N-methylpiperazine tail extends into the solvent-exposed region to ensure the drug remains soluble in the gastrointestinal tract and blood plasma[2][4].

This precise structural tuning—balancing the lipophilic CF3​ group against the hydrophilic piperazine—is what elevates 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine from a simple chemical to a privileged cornerstone of modern targeted cancer therapies.

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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Introduction 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a highly functionalized heterocyclic compound often utilized as a scaffold in medicinal chemistry and drug development. Its structure features an e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a highly functionalized heterocyclic compound often utilized as a scaffold in medicinal chemistry and drug development. Its structure features an electron-rich N-methylpiperazine ring coupled to a highly electron-deficient aromatic system substituted with both nitro (-NO2) and trifluoromethyl (-CF3) groups. Accurate structural characterization of this molecule is critical for downstream pharmacological applications. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically multinuclear ¹H, ¹³C, and ¹⁹F NMR—provides the most definitive method for confirming its molecular topology, conformational dynamics, and electronic distribution.

This application note provides a detailed, self-validating protocol for the NMR characterization of this compound, explaining the causality behind the observed spectral phenomena and outlining best practices for data acquisition.

Mechanistic Insights & Spectral Causality

To interpret the NMR spectra of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine accurately, one must understand the interplay of steric and electronic effects governing the molecule.

Conformational Dynamics of the Piperazine Ring

The piperazine ring exists predominantly in a chair conformation. However, in solution at room temperature, the ring undergoes rapid chair-chair interconversion. This dynamic process averages the chemical environments of the axial and equatorial protons. Consequently, the ¹H NMR signals for the piperazine methylene protons (CH₂) do not appear as distinct axial/equatorial signals but rather as two sets of broad multiplets (typically around 2.55 ppm and 3.15 ppm) [[1]]([Link]). The nitrogen atom attached to the aromatic ring (N4) experiences partial delocalization of its lone pair into the electron-deficient phenyl ring, which restricts the rotation of the C(aryl)-N bond and slightly deshields the adjacent piperazine protons compared to a standard aliphatic amine .

Electronic Effects on the Aromatic System

The aromatic ring is subjected to extreme electronic push-pull dynamics:

  • H3 Proton (ortho to NO₂ and CF₃): Both the nitro and trifluoromethyl groups are strong electron-withdrawing groups (EWG) via inductive (-I) and mesomeric (-M) effects. This strips electron density from the C3 position, leaving the H3 proton highly deshielded. It typically appears furthest downfield (~8.05 ppm) as a fine doublet due to meta-coupling with H5.

  • H6 Proton (ortho to Piperazine): The N4 atom of the piperazine ring acts as an electron-donating group (EDG) via resonance (+M). This shields the H6 proton, pushing its resonance upfield (~7.15 ppm) relative to the other aromatic protons.

G NO2 Nitro Group (-NO2) Strong EWG (-I, -M) H3 H3 Proton Highly Deshielded (~8.05 ppm) NO2->H3 Deshields CF3 Trifluoromethyl (-CF3) Strong EWG (-I) CF3->H3 Deshields H5 H5 Proton Deshielded (~7.65 ppm) CF3->H5 Deshields Piperazine Piperazine Ring EDG (+M) / Steric Bulk H6 H6 Proton Shielded (~7.15 ppm) Piperazine->H6 Shielding Effect

Electronic effects of substituents on the aromatic protons' chemical shifts.

Heteronuclear Spin-Spin Coupling (¹³C-¹⁹F)

The presence of the -CF₃ group introduces significant heteronuclear coupling in the ¹³C NMR spectrum. Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it splits the carbon signals according to the n+1 rule .

  • The CF₃ carbon itself is split into a large quartet by the three directly attached fluorines ( 1JCF​≈272 Hz).

  • The C4 aromatic carbon (directly attached to the CF₃ group) is split into a smaller quartet ( 2JCF​≈33 Hz).

  • The C3 and C5 aromatic carbons experience long-range coupling, appearing as fine quartets ( 3JCF​≈3−4 Hz). Furthermore, the rapid rotation of the trifluoromethyl group averages the chemical shift anisotropy, resulting in a sharp, highly sensitive singlet in the ¹⁹F NMR spectrum .

Experimental Protocol

This methodology is designed as a self-validating system. Each step includes a verification checkpoint to ensure data integrity before proceeding.

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the compound. Causality: This mass ensures a sufficient signal-to-noise ratio (SNR) for ¹³C NMR, particularly for the quaternary and CF₃ carbons, which lack Nuclear Overhauser Effect (NOE) enhancement and are split into quartets, drastically reducing their peak intensity.

  • Solvation: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a non-polar environment that easily dissolves this lipophilic molecule while avoiding exchangeable proton interference.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Validation Check: Visually inspect the tube against a light source. The solution must be perfectly clear. Validation: Any suspended particulates will create magnetic susceptibility gradients, leading to broad, unresolvable peaks. Filter through a glass wool plug if necessary.

Spectrometer Setup and Acquisition
  • Insertion and Temperature: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z0–Z5 coils).

    • Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak in a preliminary 1-scan ¹H experiment. It must be < 1.0 Hz. If broader, re-shim the magnet.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a 30° flip angle.

  • ¹³C{¹H} NMR Acquisition: Acquire 1024–2048 scans with broadband proton decoupling (WALTZ-16). Set D1 to 2–3 seconds.

    • Validation: Pause the acquisition after 64 scans. Verify that the CDCl₃ solvent triplet (77.16 ppm) and the aliphatic N-CH₃ peak (~46 ppm) are clearly visible above the noise floor before committing to the full run.

  • ¹⁹F{¹H} NMR Acquisition: Acquire 16 scans with proton decoupling. Use Trichlorofluoromethane (CFCl₃) as an internal or external reference (0.00 ppm). Accurate referencing is critical in ¹⁹F NMR to avoid irreproducibility .

G A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Internal Referencing (TMS for 1H/13C, CFCl3 for 19F) A->B C Instrument Tuning & Matching (Probe optimization) B->C D Locking & Shimming (Z0-Z5 coils for homogeneity) C->D E Data Acquisition (1H, 13C{1H}, 19F{1H}) D->E F Processing & Analysis (Fourier Transform, Phase Correction) E->F

Workflow for preparing and acquiring multinuclear NMR data.

Processing and Self-Validation
  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C/¹⁹F) prior to Fourier Transformation.

  • Perform zero-order and first-order phase correction. Validation: The baseline must be perfectly flat on both sides of every peak. A rolling baseline indicates poor phase correction or truncated Free Induction Decay (FID), which will invalidate integration values.

  • Integrate the ¹H signals, setting the N-CH₃ singlet to exactly 3.00. Validation: The total integral of the aromatic region must equal exactly 3.00, and the piperazine CH₂ region must equal 8.00.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on the structural and electronic environment of the molecule.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
H3 (Aromatic)~8.05Doublet (d)1H 4JHH​≈2.0 Strongly deshielded by ortho -NO₂ and -CF₃.
H5 (Aromatic)~7.65Doublet of doublets (dd)1H 3JHH​≈8.5 , 4JHH​≈2.0 Deshielded by ortho -CF₃; coupled to H6 and H3.
H6 (Aromatic)~7.15Doublet (d)1H 3JHH​≈8.5 Shielded by the electron-donating piperazine N4 atom.
Piperazine CH₂~3.15Multiplet (m)4H-Adjacent to N4 (aryl-substituted nitrogen).
Piperazine CH₂~2.55Multiplet (m)4H-Adjacent to N1 (methyl-substituted nitrogen).
N-CH₃~2.35Singlet (s)3H-Standard aliphatic N-methyl resonance.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Carbon TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C1 (Aromatic, C-N)~147.0Singlet (s)-
C2 (Aromatic, C-NO₂)~141.0Singlet (s)-
C5 (Aromatic, C-H)~129.5Quartet (q) 3JCF​≈3.5
C3 (Aromatic, C-H)~124.5Quartet (q) 3JCF​≈3.5
-CF₃~123.5Quartet (q) 1JCF​≈272.0
C4 (Aromatic, C-CF₃)~122.0Quartet (q) 2JCF​≈33.0
C6 (Aromatic, C-H)~120.0Singlet (s)-
Piperazine C2'/C6'~54.5Singlet (s)-
Piperazine C3'/C5'~50.5Singlet (s)-
N-CH₃~46.0Singlet (s)-

Table 3: Expected ¹⁹F NMR Data (376 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
-CF₃~ -62.5Singlet (s)3FRapid rotation averages anisotropy; decoupled from ¹H.

References

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: Journal of Biomolecular NMR URL:[Link]

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL:[Link]

  • Title: Ab initio calculations of 13C NMR chemical shielding in some N4O2, N4S2 and N6 Schiff base ligands containing piperazine moiety Source: European Journal of Chemistry URL:[Link]

  • Title: Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy Source: ChemRxiv / ResearchGate URL:[Link]

Sources

Application

Scaling up synthesis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine for preclinical trials

Application Note & Protocol Topic: Strategic Scale-Up Synthesis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine for Preclinical Evaluation Audience: Researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Scale-Up Synthesis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine for Preclinical Evaluation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the strategic scale-up of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, a key intermediate and potential drug candidate. The synthesis is based on a robust Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its scalability and efficiency. This guide moves beyond a simple recitation of steps to explain the critical process parameters, safety protocols, and analytical validations necessary to produce material of sufficient quality (>95% purity) and quantity for preclinical trials.[1] We address common scale-up challenges, including thermal management, impurity profiling, and final product purification, providing a comprehensive protocol for a 100-gram scale synthesis. The methodologies outlined herein are designed to be self-validating, incorporating in-process controls and rigorous characterization to ensure a consistent and reliable supply of the target compound for further development.

Introduction and Strategic Considerations

1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to modulate biological targets.[2] The presence of the trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the nitroaromatic moiety provides a handle for further chemical modification or may be integral to the molecule's mechanism of action.[3][4]

Transitioning a promising molecule from laboratory-scale discovery to preclinical development requires a robust and scalable synthetic route.[5] The primary goal is to produce several grams of highly pure active pharmaceutical ingredient (API) for initial toxicology and pharmacology studies.[1] This protocol focuses on the Nucleophilic Aromatic Substitution (SNAr) reaction between 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and 1-methylpiperazine. This route is advantageous for scale-up due to:

  • High Reactivity: The electron-withdrawing effects of the nitro and trifluoromethyl groups strongly activate the aromatic ring towards nucleophilic attack, allowing for mild reaction conditions.

  • Atom Economy: The reaction is a direct coupling with minimal byproducts.

  • Commercial Availability: Both starting materials are readily available from commercial suppliers, a critical factor for large-scale campaigns.

Process Development and Scale-Up Parameters

Scaling a synthesis from milligrams to hundreds of grams introduces challenges related to mass transfer, heat management, and purification. Careful consideration of the following parameters is essential.

Solvent and Base Selection

The choice of solvent is critical for reaction kinetics, temperature control, and product isolation. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are suitable for SNAr reactions. For this process, Acetonitrile is selected due to its lower boiling point compared to DMF or DMSO, which simplifies its removal during work-up.

A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the hydrofluoric acid (HF) byproduct. An inorganic base like potassium carbonate (K₂CO₃) can also be used and is often preferred for large-scale work due to its lower cost and easier removal by filtration. We have selected potassium carbonate for its operational simplicity and cost-effectiveness.

Thermal Management and Safety

SNAr reactions with highly activated electrophiles can be exothermic. While manageable at the lab scale, on a larger scale, the heat generated can lead to a runaway reaction if not properly controlled.[6]

  • Controlled Addition: The 1-methylpiperazine should be added portion-wise or via an addition funnel to the reaction mixture to control the rate of the reaction and the corresponding exotherm.

  • Reaction Monitoring: The internal reaction temperature must be monitored continuously with a thermocouple. A cooling bath (ice-water) should be readily available to manage any temperature spikes.

  • Hazard Considerations: Nitroaromatic compounds are potentially energetic and should be handled with care. A thorough risk assessment should be conducted before beginning any large-scale synthesis.[7]

Purification Strategy

For preclinical trials, a purity of >95% is the minimum requirement.[1] While chromatography is a powerful purification tool, it is often costly and time-consuming at a large scale.[8] Therefore, developing a robust crystallization procedure is the preferred method for purifying the final product.[9][10]

  • Crude Product Isolation: The initial work-up involves quenching the reaction with water and extracting the product into an organic solvent. This removes the inorganic base and salts.

  • Recrystallization: The crude solid is then purified by recrystallization. A solvent screen should be performed to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often effective for compounds of this type.

Detailed Synthesis Protocol (100 g Scale)

This protocol details the synthesis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine from 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

Materials and Equipment
  • Reactants:

    • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq, 100.0 g)

    • 1-Methylpiperazine (1.1 eq, 57.5 g, 63.5 mL)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 132.0 g)

  • Solvents & Reagents:

    • Acetonitrile (MeCN), anhydrous (1000 mL)

    • Ethyl Acetate (EtOAc) (for extraction)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Ethanol (for recrystallization)

  • Equipment:

    • 5 L three-neck round-bottom flask

    • Mechanical stirrer

    • Thermocouple

    • Condenser

    • Addition funnel

    • Large separatory funnel

    • Büchner funnel and filtration flask

    • Rotary evaporator

Experimental Procedure

Step 1: Reaction Setup

  • Equip the 5 L three-neck flask with a mechanical stirrer, thermocouple, and condenser under a nitrogen atmosphere.

  • Charge the flask with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (100.0 g), anhydrous potassium carbonate (132.0 g), and anhydrous acetonitrile (1000 mL).

  • Begin vigorous stirring to create a slurry.

Step 2: Reagent Addition

  • Dissolve 1-methylpiperazine (57.5 g) in anhydrous acetonitrile (200 mL) and load it into the addition funnel.

  • Add the 1-methylpiperazine solution dropwise to the stirred slurry over approximately 60-90 minutes.

  • Monitor the internal temperature. If the temperature rises above 40 °C, slow the addition rate and apply external cooling with an ice-water bath.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82 °C) using a heating mantle.

Step 3: Reaction Monitoring (In-Process Control)

  • Allow the reaction to proceed at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 3:1 Hexanes/Ethyl Acetate. The product spot should be visible, and the starting material spot (1-fluoro-2-nitro-4-(trifluoromethyl)benzene) should diminish.

    • HPLC: Monitor for the disappearance of the starting material peak.

  • Continue heating until the starting material is consumed.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile (2 x 100 mL).

  • Combine the filtrates and concentrate the volume under reduced pressure using a rotary evaporator to obtain a crude oily solid.

  • Dissolve the crude residue in ethyl acetate (800 mL) and transfer to a large separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to a 2 L Erlenmeyer flask.

  • Add ethanol (approx. 400-500 mL) and heat the mixture to boiling with stirring until the solid completely dissolves. If needed, add more ethanol sparingly to achieve full dissolution.

  • Once dissolved, slowly add deionized water dropwise until the solution becomes slightly turbid. Add a few drops of ethanol to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold 1:1 ethanol/water.

  • Dry the purified product under vacuum at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

To release the batch for preclinical studies, the final product must be rigorously characterized to confirm its identity, strength, purity, and quality.

ParameterMethodSpecificationRationale
Appearance Visual InspectionYellow Crystalline SolidConfirms physical form and consistency.
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectrum conforms to the structureUnambiguously confirms the chemical structure.[2][11]
Identity Mass Spectrometry (MS)M+H⁺ peak conforms to the calculated molecular weightConfirms the molecular weight of the compound.[11]
Purity HPLC-UV (254 nm)≥ 95.0%Quantifies the purity, ensuring suitability for preclinical studies.[1][12]
Melting Point Melting Point ApparatusSharp, defined rangeA sharp melting point is an indicator of high purity.[11]
Residual Solvents GC-MSConforms to ICH guidelinesEnsures that residual solvents from the synthesis are below safety limits.
Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 10 µL.[12]

  • Column Temperature: 35 °C.[12]

  • Detection: 254 nm.

  • Sample Prep: Prepare a ~1 mg/mL solution of the final product in acetonitrile.

  • Analysis: Integrate all peaks and calculate the area percent of the main peak.

Visual Workflows and Diagrams

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction & Work-up cluster_2 Purification & Analysis SM1 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene Reaction SNAr Reaction (MeCN, Reflux) SM1->Reaction SM2 1-Methylpiperazine SM2->Reaction Base K2CO3 Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Filter Crude Crude Product Workup->Crude Concentrate Purify Recrystallization (EtOH/H2O) Crude->Purify Final Final API (>95% Pure) Purify->Final Filter & Dry Analysis QC Analysis (HPLC, NMR, MS) Final->Analysis

Caption: Overall workflow for the scale-up synthesis of the target compound.

QC_Logic start Crude Product Lot check_purity HPLC Purity Analysis start->check_purity purify_step Recrystallization or Chromatography check_purity->purify_step Purity < 95% release Release for Preclinical Use check_purity->release Purity >= 95% purify_step->check_purity Re-evaluate fail Reprocess or Reject Lot

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering yield or purity bottlenecks during the synthesis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering yield or purity bottlenecks during the synthesis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. This molecule is a critical nitrogenated heterocyclic intermediate often utilized in the development of protein kinase modulators and angiogenesis inhibitors 1.

This synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and 1-methylpiperazine. While seemingly straightforward, the reaction is highly sensitive to solvent effects, moisture, and workup pH.

Mechanistic Pathway & Diagnostic Overview

To troubleshoot effectively, we must first understand the causality of the reaction. The presence of the ortho-nitro and para-trifluoromethyl groups strongly withdraws electron density from the aromatic ring, lowering the LUMO and making the ipso carbon highly electrophilic. The rate-determining step (RDS) is the attack of the piperazine nitrogen to form the anionic Meisenheimer complex, not the departure of the leaving group 2. Because fluorine is highly electronegative, it maximizes the electrophilicity of the ipso carbon, making aryl fluorides significantly more reactive than aryl chlorides in SNAr reactions.

SNAr_Pathway R1 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene + 1-Methylpiperazine Cond Anhydrous DMF / K2CO3 80°C, N2 Atmosphere R1->Cond Nucleophilic Attack Meis Meisenheimer Complex (Stabilized by NO2 & CF3) Cond->Meis Rate-Determining Step Side Hydrolysis Byproduct: 2-Nitro-4-(CF3)phenol (If H2O is present) Cond->Side OH- Attack (Wet Conditions) Prod 1-Methyl-4-[2-nitro-4- (trifluoromethyl)phenyl]piperazine Meis->Prod F- Elimination

Figure 1: SNAr mechanistic workflow and potential hydrolysis side-reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 60-70% conversion despite extended heating?

A: Stalled conversions in SNAr reactions are typically caused by insufficient stabilization of the Meisenheimer transition state or neutralization of the nucleophile.

  • The Causality & Fix: Ensure you are using a polar aprotic solvent like anhydrous DMF or DMSO. These solvents solvate the cations (from the base) while leaving the nucleophile "naked" and highly reactive. Furthermore, ensure your base (e.g., K2CO3 or DIPEA) is present in at least a 2.0 molar equivalent to efficiently scavenge the generated HF. If HF is not scavenged, it will protonate the 1-methylpiperazine, rendering it non-nucleophilic.

Q2: I observe a highly polar, bright yellow impurity on TLC/LC-MS that drags down my yield. What is it and how do I prevent it?

A: This is almost certainly 2-nitro-4-(trifluoromethyl)phenol, the hydrolysis byproduct.

  • The Causality & Fix: If your solvent is wet or if your K2CO3 has absorbed atmospheric moisture, hydroxide ions are generated in situ. Hydroxide is a small, hard, and highly competitive nucleophile that will readily attack the fluorobenzene 3. Use strictly anhydrous solvents, flame-dry your glassware, and store K2CO3 in a desiccator. Alternatively, switch to an organic base like DIPEA, which does not carry lattice water.

Q3: My crude mass is significantly lower than expected after aqueous extraction. Where did my product go?

A: Your product was likely lost in the aqueous layer. 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine contains a tertiary aliphatic amine (the N-methyl group) which is highly basic.

  • The Causality & Fix: During the reaction, HF is generated. If the reaction mixture is quenched into neutral water, the piperazine moiety may become protonated, forming a highly water-soluble hydrofluoride or hydrochloride salt 4. You must basify the aqueous quench solution to pH > 10 using 1M NaOH before extracting with an organic solvent. This ensures the piperazine is fully deprotonated and partitions exclusively into the organic phase.

Quantitative Optimization Data

To facilitate rapid troubleshooting, compare your current reaction parameters against the field-proven optimal conditions summarized below.

ParameterSuboptimal ConditionOptimal ConditionCausality / Resulting Impact
Solvent Ethanol or THFAnhydrous DMF or DMSOPolar aprotic solvents stabilize the anionic Meisenheimer intermediate, accelerating the SNAr rate.
Base Triethylamine (Et3N)K2CO3 (anhydrous) or DIPEAK2CO3 acts as an efficient HF scavenger without competing as a nucleophile. Et3N can sometimes degrade at high temps.
Temperature Room Temperature80–90 °CProvides the necessary kinetic energy to overcome the activation barrier for the rate-determining step.
Atmosphere Open airNitrogen/ArgonPrevents moisture ingress, completely eliminating the formation of the phenol hydrolysis byproduct.
Workup pH Neutral (pH ~7)Basic (pH > 10)Ensures the basic piperazine moiety is fully deprotonated, preventing product loss in the aqueous phase.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific checkpoints (TLC, pH testing), you can verify the success of each step before proceeding, eliminating guesswork.

Step 1: Reaction Setup
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen.

  • Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq, 10.0 mmol) and anhydrous K2CO3 (2.0 eq, 20.0 mmol) to the flask.

  • Suspend the mixture in anhydrous DMF (50 mL, yielding a 0.2 M solution).

  • Add 1-methylpiperazine (1.2 eq, 12.0 mmol) dropwise at room temperature via syringe.

Step 2: Execution and Monitoring
  • Heat the reaction mixture to 80 °C using an oil bath.

  • Validation Checkpoint: After 4 hours, sample the reaction. Run a TLC using DCM:MeOH (9:1) with 1% Et3N (the Et3N prevents the basic product from streaking on the acidic silica). The reaction is complete when the high-Rf starting material spot is completely consumed.

Step 3: Quench and Extraction
  • Cool the reaction to room temperature.

  • Pour the mixture into 150 mL of ice-cold water.

  • Validation Checkpoint: Add 1M NaOH dropwise while stirring until the aqueous solution reaches pH > 10 (verify with pH paper).

  • Extract the basic aqueous layer with Ethyl Acetate (3 x 50 mL).

Step 4: Purification
  • Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 50 mL). Expert Insight: DMF is highly soluble in EtOAc; the LiCl wash is a field-proven technique to pull residual DMF out of the organic layer.

  • Wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The product is typically obtained as a bright yellow-to-orange solid in >90% yield and requires no further column chromatography if the starting materials were pure.

Workup_Workflow Crude Crude Reaction Mixture (in DMF) Quench Quench with Ice Water Adjust pH > 10 (NaOH) Crude->Quench Extract Extract with EtOAc (3x) Quench->Extract Org Organic Layer (Product + DMF trace) Extract->Org pH > 10 Aq Aqueous Layer (Salts, Phenol) Extract->Aq Discard Wash Wash with 5% LiCl Dry over Na2SO4 Org->Wash Conc Concentrate in vacuo Pure Product Wash->Conc

Figure 2: Optimized workup and extraction workflow for basic piperazine derivatives.

References

  • Google Patents. "WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer.
  • Semantic Scholar. "The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization.
  • ResearchGate. "The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with benzylamine (2) as nucleophile.
  • NextSDS. "1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE - Chemical Substance Information.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected cell death when working with complex arylpiperazines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected cell death when working with complex arylpiperazines.

1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS: 315239-67-9) is a highly bioactive scaffold often utilized in the development of kinase inhibitors and GPCR modulators. However, its unique physicochemical profile—combining a highly lipophilic trifluoromethyl group, a redox-active nitroaromatic ring, and a basic piperazine moiety—creates a "perfect storm" for off-target cytotoxicity in in vitro cell culture models.

This guide is designed to help you decouple true pharmacological target engagement from compound-induced artifactual toxicity.

Mechanistic Overview & Troubleshooting Matrix

To effectively troubleshoot cell death, we must first understand the causality. The cytotoxicity of this compound is rarely singular; it operates across three distinct biochemical axes.

Quantitative Troubleshooting Data

Use the table below to cross-reference your observed cellular phenotypes with the underlying chemical mechanisms and immediate mitigation strategies.

Toxicity MechanismChemical Moiety ResponsibleCellular PhenotypeQuantitative ThresholdPrimary Mitigation Strategy
Solvent Toxicity High CLogP ( CF3​ , NO2​ )Rapid rounding, detachment, membrane rupture within 1–4 hours.>0.1% – 0.5% DMSO v/vCap final DMSO at ≤0.1%; optimize stock dilution.
Oxidative Stress 2-Nitroaromatic groupDelayed apoptosis (24–48h), DNA damage, glutathione depletion.Cell-line dependent (varies by Nitroreductase expression)Co-treat with 5 mM N-acetylcysteine (NAC).
Phospholipidosis Basic Piperazine ( pKa​>8 )Massive cytoplasmic vacuolization, lysosomal swelling.>24h exposure at >10 µMRestrict assay time to <24h; monitor with LysoTracker.

Frequently Asked Questions (FAQs)

Q: Why do my cells exhibit rapid morphological changes (rounding/detaching) within 2 hours of adding the compound? A: You are likely observing solvent shock, not target-mediated toxicity. Because this compound is highly lipophilic, researchers often use high concentrations of DMSO to force it into aqueous media. However, DMSO concentrations exceeding 0.5% v/v fundamentally alter the physical properties of membrane phospholipids, causing pore formation and rapid cell death . Self-Validation: Always run a vehicle-only control at your exact working DMSO concentration. If the vehicle control dies, your solvent concentration is the culprit.

Q: My viability assays show high toxicity at 72 hours, but my target kinase/receptor should not cause cell death. What is happening? A: You are likely observing off-target oxidative stress via futile redox cycling. The 2-nitroaromatic moiety is a known substrate for cellular type II nitroreductases (e.g., NQO1, Cytochrome P450 reductase). These enzymes transfer a single electron to the nitro group, forming a nitro radical anion. In normoxic cell culture, this radical reacts with oxygen to generate superoxide (ROS), regenerating the parent compound in a continuous "futile cycle" [[1]]([Link]) . Over 48–72 hours, this depletes cellular glutathione and induces apoptosis.

Q: I observe massive cytoplasmic vacuolization in my treated cells. Is the compound inducing autophagy? A: It is highly probable you are inducing Drug-Induced Phospholipidosis (DIPL), not autophagy. This compound is a classic Cationic Amphiphilic Drug (CAD). The lipophilic trifluoromethyl-phenyl group allows it to cross cell membranes, while the basic piperazine nitrogen becomes protonated and permanently trapped in the acidic lumen of lysosomes (pH ~4.5) . This accumulation neutralizes lysosomal pH and inhibits phospholipases, leading to the buildup of multilamellar bodies that appear as vacuoles under a light microscope [[2]]([Link]).

Visualization of Toxicity Pathways

ToxicityPathways Compound 1-Methyl-4-[2-nitro-4- (trifluoromethyl)phenyl]piperazine Solvent High Lipophilicity (Requires DMSO) Compound->Solvent Formulation Nitro 2-Nitro Group (Nitroreductase Target) Compound->Nitro Metabolism Piperazine Basic Piperazine (pKa > 8.0) Compound->Piperazine Subcellular Membrane Membrane Permeabilization & Solvent Shock Solvent->Membrane >0.5% v/v ROS Redox Cycling & ROS Generation Nitro->ROS e- transfer Lysosome Lysosomal Trapping & Phospholipidosis Piperazine->Lysosome Protonation OptDMSO Limit DMSO ≤ 0.1% Use Co-solvents Membrane->OptDMSO Mitigation AddNAC Co-treat with ROS Scavengers (e.g., NAC) ROS->AddNAC Mitigation TimeLimit Limit Exposure Time (< 24h) Lysosome->TimeLimit Mitigation

Mechanisms of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine cytotoxicity and mitigation.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply assume the cause of cell death. Implement these self-validating protocols to definitively identify and bypass the source of cytotoxicity.

Protocol A: The "Intermediate Dilution" Method for Solvent Optimization

Purpose: To prevent localized compound precipitation and DMSO solvent shock upon addition to aqueous media.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot immediately to prevent freeze-thaw cycles.

  • Intermediate Dilution: Perform your serial dilutions in 100% DMSO first. Do not dilute directly into media step-by-step.

  • Pre-warming: Warm your complete culture media to 37°C.

  • Final Addition: Dilute the DMSO intermediate 1:1000 directly into the pre-warmed media (yielding a final DMSO concentration of 0.1% v/v). Mix vigorously by pipetting, then immediately apply to the cells.

  • Validation Check: Include a 0.1% DMSO vehicle control. Viability must remain >95% relative to untreated cells .

Protocol B: ROS Dependency Validation Assay

Purpose: To determine if delayed cytotoxicity is caused by nitroreductase-mediated oxidative stress.

  • Pre-treatment: Seed cells in a 96-well plate. 24 hours later, pre-incubate the cells with 5 mM N-acetylcysteine (NAC) in complete media for 1 hour.

  • Compound Addition: Add the piperazine compound at your desired working concentration (e.g., 10 µM).

  • Controls Required:

    • Negative Control: Untreated cells.

    • Validation Control: Cells treated with 5 mM NAC only (ensures NAC is not toxic to your specific cell line).

    • Positive Control: Cells treated with 50 µM Menadione (a known ROS inducer) ± NAC.

  • Endpoint: Measure cell viability (e.g., CellTiter-Glo) at 24 and 48 hours.

  • Interpretation: If the compound alone causes 50% cell death, but the Compound + NAC condition restores viability to >90%, the cytotoxicity is an artifact of nitro-group redox cycling.

Protocol C: Lysosomal Trapping (DIPL) Assessment

Purpose: To differentiate target-mediated phenotypic changes from basic piperazine-induced lysosomal swelling.

  • Treatment: Treat cells with the compound for 6, 12, and 24 hours.

  • Staining: 30 minutes prior to each endpoint, add 50 nM LysoTracker™ Red DND-99 directly to the culture media.

  • Imaging: Wash cells gently with warm PBS and image immediately via live-cell fluorescence microscopy.

  • Interpretation: A massive increase in punctate red fluorescence volume compared to vehicle controls confirms lysosomotropism. If confirmed, restrict your primary pharmacological assays to timepoints <12 hours before phospholipidosis triggers apoptosis.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Cells (MDPI) URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Biomedicines (MDPI) URL:[Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases FEMS Microbiology Reviews (Oxford Academic) URL:[Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity International Journal of Molecular Sciences (MDPI) URL:[Link]

  • The tyrosine kinase inhibitor Nintedanib induces lysosomal dysfunctionality European Journal of Pharmaceutical Sciences URL:[Link]

  • Drug-induced Phospholipidosis (Chapter 18) The Royal Society of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting GC-MS Peak Tailing for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical bottlenecks of basic nitrogen-containing compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical bottlenecks of basic nitrogen-containing compounds. Analyzing 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine via Gas Chromatography-Mass Spectrometry (GC-MS) presents a highly specific challenge. While the molecule's trifluoromethyl and nitro groups increase its polarizability, its piperazine core contains a highly basic tertiary amine. This basic site is notorious for interacting with active silanol groups along the GC flow path, resulting in severe peak tailing, loss of sensitivity, and poor quantitative reproducibility.

This guide provides a self-validating framework to systematically eliminate active sites, optimize column chemistry, and refine MS source conditions to achieve symmetrical peak shapes.

Root-Cause Analysis Workflow

G A Identify Peak Tailing (Tf > 1.5) B Step 1: Inspect Inlet System A->B C Install Base-Deactivated Ultra-Inert Liner B->C Active Silanols D Step 2: Evaluate Column B->D Liner is Inert C->D E Deploy Base-Modified Phase (e.g., 5% Phenyl Amine) D->E Standard Phase F Step 3: Check MS Source D->F Amine Phase E->F G Eliminate Halogenated Solvents (Prevent FeCl2 Formation) F->G DCM Used H Symmetrical Peak Achieved (Tf ≤ 1.2) F->H Clean Source G->H

Systematic root-cause analysis workflow for resolving piperazine peak tailing in GC-MS.

Frequently Asked Questions (FAQs)

Q1: Why does this specific piperazine derivative exhibit such stubborn peak tailing? A1: The causality lies in the molecule's structural dichotomy. 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine contains two tertiary amines. The N4 nitrogen is conjugated with the highly electron-withdrawing 2-nitro-4-(trifluoromethyl)phenyl group, which delocalizes its lone pair and renders it essentially non-basic. However, the N1 nitrogen is simply methylated. This N1 aliphatic tertiary amine remains highly basic with a localized lone pair of electrons. When this basic site encounters un-deactivated, acidic silanol groups (Si-OH) in the GC flow path, it forms strong hydrogen bonds. This secondary interaction causes the analyte molecules to adsorb and desorb at varying rates, breaking the primary partitioning mechanism and manifesting as a severe chromatographic tail. While tertiary amines are generally less problematic than primary amines, trace-level analysis still requires strict pathway deactivation[1].

Q2: Can I use derivatization to eliminate the tailing? A2: No. Derivatization strategies (such as silylation with BSTFA or acylation with HFBA) are highly effective for primary and secondary piperazines because they replace exchangeable amine protons with bulky, non-polar groups[2]. However, your analyte is a fully substituted piperazine. Lacking any exchangeable protons, it cannot be chemically derivatized. You must rely entirely on optimizing the inertness of your chromatographic hardware.

Q3: What is the optimal GC column chemistry for this compound? A3: Standard non-polar or slightly polar columns (like standard 5% diphenyl/95% dimethyl polysiloxane) will not suffice due to residual silanol activity. You must switch to a base-modified column engineered specifically for basic compounds. Columns such as the 3[3] or the 4[4] utilize proprietary base-deactivation technologies. These phases are chemically altered to shield residual silanols and actively repel the basic lone pairs of the piperazine ring, reliably reducing the tailing factor (Tf).

Q4: I replaced the liner and column, but the tailing is progressively worsening. Could the MS source be responsible? A4: Yes, this is a classic symptom of solvent-induced MS source contamination. If you are using halogenated extraction solvents like dichloromethane (DCM), the solvent degrades upon contact with the hot stainless steel surfaces of the MS ion source, generating ferrous chloride (FeCl2). High-boiling basic analytes strongly adsorb to these sub-millimeter layers of FeCl2 at crystal defect sites, causing severe, progressive tailing that mimics column degradation[5].

Quantitative Data: System Parameters vs. Peak Symmetry

The following table summarizes the quantitative impact of hardware and method choices on the tailing factor (Tf) of basic piperazine derivatives.

ParameterStandard ConfigurationOptimized ConfigurationExpected Tailing Factor (Tf)Mechanistic Causality
GC Column Standard 5% Phenyl (e.g., DB-5)Base-Modified 5% Phenyl Amine> 2.0 (Standard) vs. 1.0 - 1.2 (Optimized)Base deactivation shields acidic silanols from basic nitrogen lone pairs[3].
Inlet Liner Standard taper with untreated glass woolUltra-inert, base-deactivated, no wool1.5 - 2.5 (Standard) vs. < 1.2 (Optimized)Untreated glass wool provides massive surface area for hydrogen bonding.
Sample Solvent Dichloromethane (DCM)n-Hexane or Ethyl AcetateProgressive severe tailing (DCM)DCM degrades in the MS source to form FeCl2, which adsorbs analytes[5].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Flow-Path Passivation and System Verification

Objective: Create a self-validating, inert sample introduction pathway to prevent primary adsorption.

  • Liner Selection: Install a base-deactivated, ultra-inert single-taper liner. Crucial: Do not use standard borosilicate glass wool, as its massive surface area acts as a trap for the N1 tertiary amine. If wool is strictly necessary for sample vaporization, ensure it is specifically base-deactivated.

  • Column Trimming: Remove 10–20 cm from the front end of the GC column. This eliminates non-volatile matrix buildup and exposed silanols that accumulate from previous injections.

  • System Priming (Optional): Inject a high-concentration standard (100 ppm) of a volatile tertiary amine (e.g., triethylamine) to temporarily passivate any remaining active sites before running your calibration curve.

  • Validation Step: Inject a 10 ppm standard of the analyte. Calculate the USP tailing factor. A Tf ≤ 1.2 validates the flow path's inertness. If Tf > 1.2, proceed to Protocol 2.

Protocol 2: GC-MS Method Optimization for High-Boiling Amines

Objective: Minimize residence time in active zones and prevent cold-trapping in the MS transfer line.

  • Solvent Replacement: Immediately replace any dichloromethane (DCM) in your sample preparation with a non-halogenated alternative like n-hexane or ethyl acetate to halt FeCl2 formation in the MS source[5].

  • Injection Dynamics: Utilize a pulsed splitless injection mode (e.g., 30 psi for 0.5 min). The pressure pulse rapidly sweeps the high-boiling piperazine derivative out of the inlet and onto the column, minimizing the time it spends near potentially active inlet surfaces.

  • Thermal Management: Set the MS transfer line temperature to at least 290°C. Cold spots in the transfer line will cause the high-boiling analyte to condense and re-volatilize slowly, creating artificial tailing independent of the column chemistry.

  • Source Maintenance: If progressive tailing was observed prior to solvent replacement, vent the MS and physically clean the ion source components with aluminum oxide abrasive to remove accumulated FeCl2 deposits.

References

  • Examination of 624-type GC Column Phases and its Performance for Amine Analysis . Agilent Technologies. 3

  • Bulletin 737F Amines Analysis by Packed Column GC . Labrulez / Supelco. 1

  • Improved Performance in Capillary GC Columns . Thermo Fisher Scientific. 4

  • GCMS Total Ion Chromatograms of piperazine derivative mixture . ResearchGate. 2

  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source . SciSpace. 5

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Welcome to the Formulation Troubleshooting Portal for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine . This highly lipophilic, weakly basic compound presents classic Biopharmaceutics Classification System (BCS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Portal for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine . This highly lipophilic, weakly basic compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. The electron-withdrawing trifluoromethyl and nitro groups drive high lipophilicity (LogP), while the basic piperazine nitrogen results in steep pH-dependent solubility. This portal provides field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome erratic oral absorption.

Section 1: Physicochemical Profiling & Strategy Selection

Before diving into complex formulations, it is critical to align the delivery technology with the molecule's specific physicochemical liabilities.

FormulationWorkflow API 1-Methyl-4-[2-nitro-4-(trifluoromethyl) phenyl]piperazine Assess Physicochemical Profiling (BCS Class II/IV) API->Assess Path1 High Lipophilicity (LogP > 4) Assess->Path1 Path2 Weak Base (Piperazine pKa) Assess->Path2 SMEDDS SMEDDS Formulation (Capmul/Tween 80) Path1->SMEDDS Lipid Soluble ASD Amorphous Solid Dispersion (HPMCAS Matrix) Path1->ASD High Melting Pt Path2->ASD Overcome pH-effect Salt Salt Screening (HCl, Mesylate) Path2->Salt pKa allows protonation

Decision tree for selecting bioavailability enhancement strategies based on API properties.

FAQ 1.1: Why does this specific piperazine derivative exhibit erratic oral bioavailability?

Answer: The erratic absorption is driven by two competing structural factors. First, the trifluoromethyl and nitro groups on the phenyl ring create a highly hydrophobic domain, drastically reducing intrinsic aqueous solubility. Second, the basic piperazine nitrogen (pKa ~7.5) makes the compound's solubility highly pH-dependent[1]. In the acidic stomach, the API is protonated and dissolves well. However, upon entering the neutral pH of the small intestine, it rapidly deprotonates, leading to massive supersaturation and subsequent precipitation before it can permeate the intestinal epithelium[1].

Section 2: Amorphous Solid Dispersions (ASD) Troubleshooting

FAQ 2.1: We observe API recrystallization in our ASD during accelerated stability testing (40°C/75% RH). How do we stabilize the amorphous state?

Answer: Recrystallization occurs when the molecular mobility of the API within the polymer matrix is too high, allowing nucleation. For weakly basic kinase inhibitors and piperazine derivatives, neutral polymers like PVP often fail to provide long-term stability. You must leverage acid-base interactions [2]. By switching to an acidic polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), the basic piperazine nitrogen forms strong intermolecular ionic interactions with the acidic succinate groups of the polymer[2]. This restricts API mobility, elevates the glass transition temperature (Tg) of the binary system, and prevents phase separation[3].

Protocol: Self-Validating Spray Drying Workflow for HPMCAS-ASD

This protocol ensures intimate molecular mixing and validates the amorphous conversion.

  • Solvent Selection: Dissolve the API and HPMCAS-H (1:1 w/w ratio) in a common solvent system (e.g., Dichloromethane/Methanol 8:2 v/v) to achieve a 5% w/v total solids concentration. Causality: DCM dissolves the lipophilic API, while Methanol solvates the polymer, ensuring a single-phase feed solution.

  • System Equilibration: Pre-heat the spray dryer (e.g., Büchi B-290) with an inlet temperature of 85°C to achieve a steady outlet temperature of ~45-50°C.

  • Atomization: Feed the solution at a flow rate of 5 mL/min using a two-fluid nozzle with an atomization gas pressure of 1.5 bar.

  • Secondary Drying: Collect the resulting powder from the cyclone and subject it to vacuum drying at 40°C for 24 hours to remove residual solvents below ICH limits.

  • Validation (Critical): Verify the amorphous state using Powder X-Ray Diffraction (PXRD) to confirm the absence of Bragg peaks (crystalline lattice) and Modulated Differential Scanning Calorimetry (mDSC) to confirm a single, unified glass transition temperature (Tg), proving a single-phase amorphous system.

Table 1: ASD Polymer Selection Matrix for Piperazine Derivatives

Polymer MatrixAcid-Base Interaction PotentialPhysical Stability (40°C/75% RH)Dissolution Enhancement (pH 6.8)
PVP K30 Low (Neutral)Poor (Recrystallization at 1 month)Moderate
PVP-VA 64 Low (Neutral)Moderate (Stable up to 3 months)Good
Eudragit L100 High (Acidic)Excellent (Stable > 6 months)Superior
HPMCAS-H High (Acidic)Excellent (Stable > 6 months)Superior

Section 3: Lipid-Based Systems (SMEDDS) Optimization

SMEDDS_Mechanism Pre Anhydrous SMEDDS Mixture Gastric Aqueous Dispersion (SGF) Pre->Gastric Mild Agitation Micelle Microemulsion (<50 nm) Gastric->Micelle Self-Emulsification Absorb Intestinal Absorption Micelle->Absorb Enhanced Permeability

Mechanism of self-microemulsification and intestinal absorption from anhydrous SMEDDS.

FAQ 3.1: Our SMEDDS formulation yields a milky emulsion rather than a transparent microemulsion upon dilution in simulated gastric fluid (SGF). What is the cause?

Answer: A milky appearance indicates the formation of a macroemulsion (droplet size >200 nm) rather than a microemulsion (<50 nm). The highly lipophilic 2-nitro-4-(trifluoromethyl)phenyl moiety requires an oil phase with high solubilization capacity (e.g., Capmul MCM). However, if your surfactant-to-co-surfactant (S/CoS) ratio is unbalanced, the interfacial tension is not lowered sufficiently[4]. You must blend a high-HLB surfactant (Tween 80) with a co-surfactant (Gelucire 44/14). The co-surfactant intercalates between the bulky Tween 80 molecules, increasing interfacial fluidity and allowing the spontaneous curvature required to form nanometer-sized droplets[4].

Protocol: SMEDDS Preparation and Thermodynamic Stability Testing
  • Excipient Blending: Weigh the oil phase (Capmul MCM), surfactant (Tween 80), and co-surfactant (Gelucire 44/14) at an optimized ratio (e.g., 20:53:27 w/w).

  • Homogenization: Mix the components using a magnetic stirrer at 50°C until a clear, isotropic mixture is formed. Causality: Mild heat melts the semi-solid Gelucire, ensuring a homogenous anhydrous pre-concentrate.

  • API Incorporation: Add the API to the blank SMEDDS mixture and stir continuously until complete dissolution is achieved.

  • Aqueous Dispersion Test: Dilute 100 µL of the API-loaded SMEDDS in 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm) using a USP Apparatus II.

  • Validation (Critical): Measure the droplet size and polydispersity index (PDI) of the resulting dispersion using Dynamic Light Scattering (DLS). A droplet size <50 nm with PDI <0.3 validates successful self-microemulsification.

Table 2: SMEDDS Excipient Ratio Optimization (Capmul MCM : Tween 80 : Gelucire 44/14)

Oil : Surfactant : Co-surfactant RatioVisual Appearance Post-DilutionMean Droplet Size (nm)PDI
40 : 30 : 30 Milky Emulsion215.4 ± 12.10.45
30 : 40 : 30 Translucent85.2 ± 5.40.32
20 : 53 : 27 (2:1 S/CoS)Clear, Transparent32.1 ± 2.30.18
10 : 60 : 30 (2:1 S/CoS)Clear, Transparent28.5 ± 1.90.15

Section 4: In Vitro / In Vivo Correlation (IVIVC)

FAQ 4.1: Standard USP App II dissolution in 0.1 N HCl shows complete release, but our in vivo PK data shows poor bioavailability. How should we modify our in vitro testing?

Answer: Standard single-media dissolution does not account for the physiological gastric-to-intestinal transition. Because the API is a weak base, it will fully dissolve in 0.1 N HCl (gastric pH). However, in vivo, as the drug transits into the duodenum (pH 6.8), it loses its protonation and crashes out of solution[5]. To establish a predictive IVIVC, you must implement a Two-Stage Dissolution Test :

  • Run the dissolution in 0.1 N HCl for 2 hours.

  • Directly shift the pH to 6.8 by adding concentrated tribasic sodium phosphate buffer. If your formulation (e.g., ASD or SMEDDS) successfully maintains supersaturation during this pH shift without precipitating, it is highly likely to perform well in vivo[3].

References

  • Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formul
  • Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs.
  • Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs. PubMed.
  • Development And In Vitro Of Characterization Novel Selfmicroemulsifying Drug Delivery System Of Low Solubility Drug Cinnarizine By Improved Bioavailability. Impactfactor.
  • Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formul

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperazine Derivatives in Kinase Inhibition: Evaluating the Potential of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to engage in various molecular interactions and improve pharmacokinetic profiles, have made it a favored motif in the design of kinase inhibitors.[1][2] This guide provides a comparative analysis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine against other well-established piperazine-containing kinase inhibitors. While direct kinase inhibition data for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not extensively available in the public domain, this guide will dissect its structural features to evaluate its potential as a kinase inhibitor, in the context of a diverse landscape of known piperazine derivatives with demonstrated anti-cancer and other therapeutic activities.

The Piperazine Scaffold: A Privileged Element in Kinase Inhibitor Design

The piperazine moiety, a six-membered ring containing two opposing nitrogen atoms, offers a versatile platform for drug design.[2] Its incorporation into small molecules can significantly influence their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] In the realm of kinase inhibition, the piperazine ring often serves as a flexible linker or a solubilizing group, enabling the molecule to effectively orient itself within the ATP-binding pocket of various kinases.[1] Notable examples of blockbuster drugs that feature a piperazine ring include the chronic myeloid leukemia treatment imatinib and the CDK4/6 inhibitor palbociclib, used in breast cancer therapy.[1]

The dual basic centers of the piperazine ring allow for multipolar interactions, while its inherent polarity generally enhances aqueous solubility, a desirable trait for drug candidates.[1] However, these nitrogen atoms can also be sites of metabolism by cytochrome P450 enzymes, which is a critical consideration in drug development.[1]

Structural Analysis of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

To assess the potential of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a kinase inhibitor, we must deconstruct its molecular architecture and compare its constituent parts to those of known inhibitors.

The core of the molecule is the 1-methylpiperazine group. The methyl group on one of the piperazine nitrogens is a common feature in many kinase inhibitors. This substitution can influence the basicity of the nitrogen atom and provide a vector for additional interactions within the kinase binding site.

The other substituent on the piperazine ring is a 2-nitro-4-(trifluoromethyl)phenyl group. This aromatic ring is decorated with two electron-withdrawing groups: a nitro group and a trifluoromethyl group.

  • Trifluoromethyl Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance binding affinity and metabolic stability. The trifluoromethylphenylpiperazine (TFMPP) moiety is known to interact with serotonin receptors, but its role in kinase inhibition is less defined.[3][4] However, trifluoromethyl groups are present in many potent kinase inhibitors, where they can contribute to hydrophobic interactions within the ATP binding pocket.

  • Nitro Group: The presence of a nitro group can be a double-edged sword in drug design. While it is a strong electron-withdrawing group that can participate in hydrogen bonding, it can also be a liability due to potential metabolic reduction to toxic anilines. However, some kinase inhibitors do incorporate nitro groups in their structure.[5]

The relative positions of the nitro and trifluoromethyl groups on the phenyl ring will dictate the molecule's overall shape and electronic distribution, which are critical for its interaction with a target kinase.

Comparative Landscape of Piperazine-Based Kinase Inhibitors

To provide a context for evaluating 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, the following table summarizes the structure, target kinase(s), and inhibitory activity (IC50) of a selection of diverse and well-characterized piperazine-containing kinase inhibitors.

Compound NameStructureTarget Kinase(s)IC50 (nM)
Imatinib alt text BCR-Abl, c-Kit, PDGF-R25-1000
Palbociclib alt text CDK4, CDK611 (CDK4), 16 (CDK6)
Entrectinib [6] alt text ALK, ROS1, TRK1.7 (ALK), 0.2 (ROS1), 0.1 (TRKA)
Infigratinib [6] alt text FGFR1-31.1 (FGFR1), 1.0 (FGFR2), 2.0 (FGFR3)
Compound 3p [7]A phenylpiperazine derivativeEGFR50 (A549 cells)
Compound 9h [8]A benzofuran-piperazine hybridCDK240.91
Compound 11 [9]A piperazine-based thiazolidinoneVEGFR2<30 (HepG-2 cells)

This table illustrates the broad range of kinases that can be targeted by piperazine-containing molecules and the high potencies that can be achieved. While the specific kinase targets of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine are unknown, its structural motifs suggest that it could potentially interact with the ATP-binding site of certain kinases. The trifluoromethylphenyl group could occupy a hydrophobic pocket, while the piperazine and nitro groups could form hydrogen bonds with the hinge region of the kinase.

Experimental Workflows for Kinase Inhibitor Profiling

To experimentally determine the kinase inhibitory activity and selectivity of a novel compound like 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, a systematic approach involving both biochemical and cell-based assays is required.

General Workflow for Kinase Inhibitor Screening

G cluster_0 Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular Activity Compound Library Compound Library Primary Kinase Assay (Single Concentration) Primary Kinase Assay (Single Concentration) Compound Library->Primary Kinase Assay (Single Concentration) Test @ 1-10 µM Hit Identification Hit Identification Primary Kinase Assay (Single Concentration)->Hit Identification >50% Inhibition IC50 Determination IC50 Determination Hit Identification->IC50 Determination Dose-response curve Kinase Selectivity Profiling Kinase Selectivity Profiling IC50 Determination->Kinase Selectivity Profiling Panel of >100 kinases Cell-Based Assays Cell-Based Assays Kinase Selectivity Profiling->Cell-Based Assays Target engagement & functional readout Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.

Detailed Experimental Protocols

This protocol describes a common method for measuring the activity of a purified kinase and the inhibitory effect of a compound.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate peptide or protein by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Purified active kinase

  • Kinase-specific substrate peptide or protein

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine) dissolved in DMSO

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding 10% TCA.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

This protocol assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context.

Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase in cells. A decrease in substrate phosphorylation upon treatment with the compound indicates inhibition of the kinase.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific antibody against the substrate

  • Total substrate antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Western blotting or ELISA equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specific duration. Include a DMSO-only control.

  • If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before lysis.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the phosphorylation status of the substrate using either Western blotting or ELISA with the phospho-specific and total substrate antibodies.

  • Quantify the signal for the phosphorylated and total substrate.

  • Normalize the phosphorylated substrate signal to the total substrate signal for each treatment condition.

  • Calculate the percent inhibition of substrate phosphorylation relative to the DMSO control and determine the IC50 value.

Visualizing Kinase Signaling

The following diagram illustrates a simplified, generic kinase signaling pathway, which is often the target of piperazine-based inhibitors.

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the point of intervention for a typical kinase inhibitor.

Conclusion

While 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine lacks direct evidence of kinase inhibitory activity in the current literature, a thorough analysis of its structural components suggests a potential for such an interaction. The presence of a 1-methylpiperazine moiety, a common feature in many potent kinase inhibitors, combined with a substituted phenyl ring containing a trifluoromethyl group, provides a structural basis for potential binding to the ATP pocket of various kinases.

To ascertain the true potential of this compound, rigorous experimental validation is necessary. The provided experimental workflows for in vitro and cell-based kinase assays offer a clear path for researchers to systematically evaluate the inhibitory activity and selectivity of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. The comparative data on established piperazine-based kinase inhibitors serves as a valuable benchmark for such an evaluation. Ultimately, while its current pharmacological profile appears to be centered on neurotransmitter systems, the structural alerts within 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine warrant its investigation as a potential scaffold for the development of novel kinase inhibitors.

References

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). ResearchGate. [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). (n.d.). Drug Enforcement Administration. [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Taylor & Francis Online. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2016). Nature. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). National Institutes of Health. [Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. [Link]

  • IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. (n.d.). ResearchGate. [Link]

  • 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. (n.d.). PubChem. [Link]

  • The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... (n.d.). ResearchGate. [Link]

  • 1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE. (n.d.). NextSDS. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2025). MDPI. [Link]

  • Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. (2022). PubMed. [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). PubMed. [Link]

  • Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. (2022). PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Ouci. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2018). National Institutes of Health. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). National Institutes of Health. [Link]

  • 1-methanesulfonyl-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. (n.d.). Chemspace. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). National Institutes of Health. [Link]

Sources

Comparative

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Comparative Guide to the Efficacy of Tivozanib (CAS 315239-67-9) and Standard VEGF Inhibitors This guide provides a detailed comparison between the potent and selective VEGFR inhibitor, Tivozanib, and other s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of Tivozanib (CAS 315239-67-9) and Standard VEGF Inhibitors

This guide provides a detailed comparison between the potent and selective VEGFR inhibitor, Tivozanib, and other standard-of-care Vascular Endothelial Growth Factor (VEGF) inhibitors. We will dissect their mechanisms of action, present a synthesis of head-to-head clinical trial data, and provide robust experimental protocols for independent efficacy evaluation.

The Central Role of VEGF in Angiogenesis and Oncology

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiology and pathology.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[3][4] In oncology, solid tumors hijack this pathway to ensure a dedicated blood supply, which is critical for their growth, survival, and metastasis.[5][6][7] This dependency makes the VEGF pathway a prime target for anticancer therapies.[6]

VEGF ligands (like VEGF-A) bind to VEGF receptors (VEGFRs), primarily VEGFR-2, on the surface of endothelial cells.[8][9] This binding triggers receptor dimerization and autophosphorylation, activating a cascade of downstream signaling pathways, including PI3K/Akt and Ras/MAPK, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][7]

Mechanisms of Action: A Comparative Analysis

VEGF inhibitors function by disrupting this critical signaling axis at different points. They can be broadly categorized into two main classes: monoclonal antibodies that sequester the VEGF ligand and small-molecule tyrosine kinase inhibitors (TKIs) that block receptor signaling from within the cell.

  • Standard VEGF Inhibitors: This group includes a range of agents with distinct mechanisms.

    • Monoclonal Antibodies (e.g., Bevacizumab): These are large protein-based drugs that bind directly to the VEGF-A ligand in the bloodstream, preventing it from reaching and activating its receptors on the endothelial cell surface.[5][6]

    • Multi-Targeted Tyrosine Kinase Inhibitors (e.g., Sorafenib, Sunitinib): These small molecules enter the endothelial cell and block the ATP-binding site of the intracellular kinase domain of VEGFRs. However, their inhibitory action is not limited to VEGFRs; they also affect other receptor tyrosine kinases like the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[8][10] This broader activity can contribute to both their therapeutic effect and their toxicity profile.

  • Tivozanib (CAS 315239-67-9): Tivozanib is a potent and highly selective, non-peptidic quinoline urea derivative that functions as a tyrosine kinase inhibitor.[11][12] Its key distinction lies in its high specificity for VEGFR-1, -2, and -3, with minimal activity against other kinases.[10][11][13][14] This refined selectivity is designed to optimize the blockade of the VEGF pathway while minimizing the off-target effects associated with multi-targeted TKIs.[13][15]

Visualizing the Points of Intervention

The following diagram illustrates the VEGF signaling pathway and highlights the distinct points of inhibition for monoclonal antibodies, multi-targeted TKIs, and the selective inhibitor Tivozanib.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A Ligand VEGFR2 VEGFR-2 VEGF-A->VEGFR2 Binding Bevacizumab Standard Inhibitor: Monoclonal Antibody (e.g., Bevacizumab) Bevacizumab->VEGF-A Sequesters TK_Domain Tyrosine Kinase Domain Signaling Downstream Signaling (PI3K/Akt, MAPK) TK_Domain->Signaling Activation Response Angiogenic Response (Proliferation, Migration, Survival) Signaling->Response Tivozanib Selective TKI: Tivozanib Tivozanib->TK_Domain Inhibits Standard_TKI Standard Inhibitor: Multi-Targeted TKI (e.g., Sorafenib) Standard_TKI->TK_Domain Inhibits Other_Kinases Other Kinases (PDGFR, c-Kit) Standard_TKI->Other_Kinases Off-target Inhibition

Caption: Tiered workflow for inhibitor efficacy testing.

Protocol 1: In Vitro Endothelial Cell Proliferation Assay

Objective: To quantify the dose-dependent inhibitory effect of test compounds on VEGF-induced endothelial cell growth.

Rationale: This assay provides a direct measure of a compound's ability to block the mitogenic signaling downstream of VEGFR-2 activation. It is a fundamental first step in characterizing anti-angiogenic potential.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a complete endothelial growth medium. Use cells between passages 2 and 6 for optimal responsiveness. 2. Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 - 10,000 cells/cm² and allow them to adhere for 24 hours. [1]3. Serum Starvation: Replace the growth medium with a basal medium (low serum) for 4-6 hours to synchronize the cells and reduce baseline proliferation.

  • Treatment: Prepare serial dilutions of Tivozanib and the standard inhibitor (e.g., Sorafenib) in basal medium. Also prepare a solution of recombinant human VEGF (rhVEGF) at a final concentration of 20-50 ng/mL. 5. Incubation: Add the inhibitor solutions to the wells, followed by the rhVEGF solution (except in the negative control wells). Incubate the plate for 48-72 hours.

  • Quantification: Add a cell viability reagent such as AlamarBlue® or WST-1 to each well. [16][17]After a 2-4 hour incubation, measure the fluorescence or absorbance using a plate reader.

  • Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-treated positive control. Plot the dose-response curves and determine the IC50 value for each compound.

Protocol 2: In Vitro Tube Formation Assay

Objective: To assess the ability of test compounds to inhibit the formation of capillary-like structures by endothelial cells.

Rationale: This assay mimics a key step in angiogenesis where endothelial cells differentiate and organize into a three-dimensional network. [18]It evaluates the compound's impact on cell migration, alignment, and morphogenesis.

Methodology:

  • Plate Coating: Thaw a basement membrane extract (e.g., Matrigel®) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate. [19]2. Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to solidify. 3. Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing rhVEGF (20-50 ng/mL) and the desired concentrations of the test inhibitors. A typical cell density is 10,000 - 15,000 cells per well. [1]4. Seeding: Carefully add 100 µL of the cell suspension onto the surface of the polymerized gel. [1]5. Incubation: Incubate the plate at 37°C for 4-18 hours. The optimal time should be determined empirically but is typically when a robust tubular network has formed in the positive control wells. [18]6. Imaging: Visualize the tube networks using a phase-contrast inverted microscope. Capture images from several representative fields for each well.

  • Quantification: Analyze the images using angiogenesis software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops. [19]Compare the results from treated wells to the VEGF control.

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of test compounds in a living organism.

Rationale: An in vivo model is crucial to assess a drug's pharmacokinetic properties, tolerability, and its ultimate effect on a vascularized tumor within a complex biological system. [20] Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., a renal cell carcinoma line like Caki-1) into the flank of immunocompromised mice (e.g., SCID or nude mice). [21]2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, Tivozanib, Standard Inhibitor).

  • Dosing: Administer the compounds according to a clinically relevant schedule. For example, Tivozanib could be given orally once daily. [22]5. Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis:

    • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control.

    • Immunohistochemistry (Optional): At the end of the study, excise the tumors. Analyze tumor sections for microvessel density (using CD31 staining) to directly assess the anti-angiogenic effect.

Discussion and Future Perspectives

The available clinical and preclinical evidence strongly suggests that Tivozanib (CAS 315239-67-9) represents a significant refinement in the class of VEGFR tyrosine kinase inhibitors. Its superior efficacy in head-to-head trials against sorafenib, particularly the durable progression-free survival observed in the TIVO-3 study, highlights the clinical benefit of its potent and selective kinase inhibition profile. [23][24] The key takeaway for researchers is that potency combined with high selectivity for the primary target (VEGFRs) can translate into both improved efficacy and better tolerability. The distinct safety profile of Tivozanib, characterized by manageable on-target effects like hypertension rather than broad off-target toxicities, provides a wider therapeutic window and may allow for more sustained treatment, contributing to better long-term outcomes. [15][22][25] Future research should focus on exploring Tivozanib in combination with other therapeutic modalities, such as immunotherapy, where its potent anti-angiogenic effect could modulate the tumor microenvironment to enhance immune cell infiltration and activity. The robust experimental protocols provided herein offer a framework for such investigations, enabling a thorough evaluation of next-generation anti-angiogenic strategies.

References

  • Motzer, R.J., et al. (2012). Tivozanib Outperforms Sorafenib as First-Line Treatment in Advanced Renal-Cell Carcinoma. Value-Based Cancer Care. [Link]

  • Pal, S.K. (2024). Long-Term Durability Favors Tivozanib Vs Other TKI in Recurrent mRCC. Targeted Oncology. [Link]

  • Motzer, R.J., et al. (2013). Tivozanib Versus Sorafenib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma: Results From a Phase III Trial. Journal of Clinical Oncology. [Link]

  • Targeted Oncology Staff. (2022). Long-Term Data Show That Tivozanib Continues to Be Superior Vs Sorafenib in mRCC. Targeted Oncology. [Link]

  • CancerNetwork Staff. (2024). Long-term data highlight sustained efficacy of tivozanib in advanced kidney cancer. Oncology. [Link]

  • ibidi GmbH. Angiogenesis Assays. ibidi.com. [Link]

  • National Institute for Health and Care Excellence (NICE). (2018). Tivozanib for treating advanced renal cell carcinoma. NICE. [Link]

  • ResearchGate. Mechanism of VEGF and inhibitors. ResearchGate. [Link]

  • Lin, J., et al. (2010). Tivozanib Activity in Combination With Capecitabine, 5-fluorouracil (5-FU) or Docetaxel, in Traditional or Engineered Subcutaneous Breast Tumor Models. AVEO Oncology. [Link]

  • PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]

  • Bio-protocol. (2022). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. [Link]

  • JoVE. (2007). Optimized Fibrin Gel Bead Assay for the Study of Angiogenesis. Journal of Visualized Experiments. [Link]

  • Buti, S., et al. (2019). Efficacy and Safety of Approved First-Line Tyrosine Kinase Inhibitor Treatments in Metastatic Renal Cell Carcinoma: A Network Meta-Analysis. Clinical Drug Investigation. [Link]

  • Schering, A.G., et al. (2013). Structure, Development, Preclinical and Clinical Efficacy of Tivozanib (KRN-951, AV-951). Recent Results in Cancer Research. [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • Coriolis Pharma. (2023). New potency assays for anti-VEGF antibodies. Coriolis Pharma. [Link]

  • Targeted Oncology Staff. (2022). Tivozanib Shows Efficacy and Tolerability in Non-Clear Cell RCC. Targeted Oncology. [Link]

  • Liv Hospital. (2026). tivozanibhydrochloride. Liv Hospital. [Link]

  • Fakhri, B., & Harshman, L. C. (2016). Impact of tivozanib on patient outcomes in treatment of advanced renal cell carcinoma. Patient Related Outcome Measures. [Link]

  • Patsnap. (2024). What are VEGF inhibitors and how do they work? Patsnap Synapse. [Link]

  • American Society of Health-System Pharmacists. Tivozanib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Mlynski, R., et al. (2022). An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia. Scientific Reports. [Link]

  • Jayadev, C., et al. (2021). Evaluation of Cytotoxicity of Anti-VEGF Molecules on Vascular Endothelial Growth Factor Enriched Choroidal Vascular Endothelial Cells. Investigative Ophthalmology & Visual Science. [Link]

  • Fishman, M.N., & Pal, S.K. (2013). Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. OncoTargets and Therapy. [Link]

  • Steeghs, N., et al. (2009). Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease. Hypertension. [Link]

  • FujiFilm Cellular Dynamics. iCell Endothelial Cells: Assaying Cell Proliferation. FujiFilm Cellular Dynamics. [Link]

  • Colombo, G., et al. (2014). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Molecular Pharmaceutics. [Link]

  • Kanehisa Laboratories. (2023). KEGG VEGF signaling pathway - Homo sapiens (human). Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Zhang, Z., et al. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology. [Link]

  • Bae, G., et al. (2021). Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. Journal of Medicinal Chemistry. [Link]

  • Jiang, S., et al. (2020). Comparative efficacy and safety of anti-vascular endothelial growth factor regimens for neovascular age-related macular degeneration: systematic review and Bayesian network meta-analysis. BMJ Open. [Link]

  • Nowak-Sliwinska, P., et al. (2011). In vivo models of angiogenesis. Angiogenesis. [Link]

  • Lee, C.G.L., et al. (2015). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Apoptosis. [Link]

  • Frontiers Media. (2024). Progress on angiogenic and antiangiogenic agents in the tumor microenvironment. Frontiers in Immunology. [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Verheijden, S., et al. (2023). Comparative efficacy of intravitreal anti-VEGF therapy for neovascular age-related macular degeneration: A systematic review with network meta-analysis. Acta Ophthalmologica. [Link]

  • Yu, L., et al. (2011). Comparing protein VEGF inhibitors: In vitro biological studies. Biochemical and Biophysical Research Communications. [Link]

  • Bae, G., et al. (2021). Supporting Information for Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. Journal of Medicinal Chemistry. [Link]

  • Janani, K.A., et al. (2019). EXPERIMENTAL MODELS TO STUDY TUMOUR ANGIOGENESIS – IN-VITRO, EX-VIVO AND IN-VIVO APPROACH. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Santoro, M.M. (2014). Antiangiogenic Cancer Drug Using the Zebrafish Model. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

Sources

Validation

A Guide to the Cross-Validation of In Vitro and In Vivo Data for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data for the novel phenylpiperazine derivative, 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. Phenylpiperazines a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data for the novel phenylpiperazine derivative, 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. Phenylpiperazines are a well-established class of compounds with significant activity at serotonergic and dopaminergic receptors, making them promising candidates for a range of central nervous system (CNS) disorders. The robust correlation of in vitro activity with in vivo efficacy is a critical step in the preclinical development of such compounds. This document outlines the scientific rationale and methodologies for establishing a strong in vitro-in vivo correlation (IVIVC), ensuring a higher probability of success in clinical translation.

The Imperative of IVIVC in CNS Drug Discovery

The journey of a CNS drug candidate from bench to bedside is fraught with challenges, with a high attrition rate often attributed to a disconnect between in vitro potency and in vivo functional outcomes. A rigorous IVIVC framework serves as a crucial bridge, enabling researchers to make informed decisions about lead optimization and candidate selection. By systematically comparing data from controlled in vitro environments with the complexities of a whole-organism response, we can gain a deeper understanding of a compound's pharmacokinetic and pharmacodynamic properties.

Characterizing 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: A Multi-faceted Approach

Based on its structural similarity to other trifluoromethylphenylpiperazine derivatives, 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is hypothesized to interact with serotonin (5-HT) and potentially dopamine receptors. Our cross-validation strategy, therefore, focuses on assays that probe these interactions.

In Vitro Profiling: From Molecular Interactions to Cellular Responses

The initial characterization of our lead compound involves a battery of in vitro assays designed to elucidate its primary molecular targets and cellular effects.

1. Receptor Binding Affinity:

The first step is to determine the compound's affinity for a panel of relevant CNS receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Ki).[1]

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine for human 5-HT1A, 5-HT2A, and Dopamine D2 receptors.

  • Methodology:

    • Prepare cell membranes from stable cell lines expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2) at a fixed concentration.

    • Add increasing concentrations of the test compound (1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Activity at Key Receptors:

Demonstrating that a compound binds to a receptor is only part of the story. It is crucial to determine whether it acts as an agonist, antagonist, or inverse agonist. Functional assays measure the downstream consequences of receptor binding.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (Calcium Flux)

  • Objective: To assess the functional activity (agonist or antagonist) of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine at the human 5-HT2A receptor.

  • Methodology:

    • Use a stable cell line co-expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Agonist Mode: Add increasing concentrations of the test compound and measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a known 5-HT2A agonist (e.g., serotonin) at its EC50 concentration. Measure the inhibition of the agonist-induced calcium flux.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

3. Serotonin Transporter (SERT) Inhibition:

Many CNS-active compounds also interact with neurotransmitter transporters. The TRACT (Transporter Activity through Receptor Activation) assay is an innovative method to measure SERT inhibition.[2]

Experimental Protocol: TRACT Assay for SERT Inhibition

  • Objective: To determine if 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine inhibits the human serotonin transporter.

  • Methodology:

    • Co-transfect cells with plasmids for human SERT and a 5-HT receptor that signals through a detectable pathway (e.g., 5-HT2A).[2]

    • Add a known concentration of serotonin (5-HT) to the cells.

    • In the presence of a SERT inhibitor, the extracellular concentration of 5-HT will remain higher, leading to a stronger activation of the co-expressed 5-HT2A receptor.[2]

    • Measure the 5-HT2A receptor activation (e.g., via calcium flux).

    • The potentiation of the 5-HT-induced signal is a measure of SERT inhibition.

Hypothetical In Vitro Data Summary:

AssayTargetResult (Ki / EC50 / IC50)Interpretation
Radioligand Binding5-HT1A ReceptorKi = 25 nMHigh affinity
Radioligand Binding5-HT2A ReceptorKi = 5 nMVery high affinity
Radioligand BindingDopamine D2 ReceptorKi = 500 nMLow affinity
Calcium Flux Assay5-HT2A ReceptorIC50 = 15 nMPotent antagonist
TRACT AssaySERTNo significant activityNot a SERT inhibitor

In Vitro Data Interpretation Workflow

cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation A Compound Synthesis 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine B Radioligand Binding Assays (5-HT1A, 5-HT2A, D2) A->B C Functional Assays (e.g., Calcium Flux for 5-HT2A) A->C D Transporter Assays (e.g., TRACT for SERT) A->D E Determine Ki values (Binding Affinity) B->E F Determine EC50/IC50 values (Functional Potency) C->F G Assess Transporter Inhibition D->G H Generate In Vitro Profile: - High affinity 5-HT2A antagonist - Moderate affinity 5-HT1A ligand - Weak D2 affinity - No SERT activity E->H F->H G->H

Caption: Workflow for in vitro characterization.

In Vivo Validation: Assessing Physiological and Behavioral Outcomes

The in vitro profile of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a potent 5-HT2A antagonist with some 5-HT1A affinity suggests potential therapeutic applications in conditions like anxiety, depression, or psychosis.[3] The next logical step is to test these hypotheses in relevant animal models.

1. Pharmacokinetic (PK) Studies:

Before conducting efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo.

Experimental Protocol: Murine Pharmacokinetic Study

  • Objective: To determine key PK parameters (e.g., half-life, Cmax, bioavailability) of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in mice.

  • Methodology:

    • Administer the compound to mice via intravenous (IV) and oral (PO) routes at a defined dose.[4]

    • Collect blood samples at multiple time points post-administration.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate PK parameters using appropriate software. The metabolism of phenylpiperazines often involves cytochrome P450 enzymes.[5]

2. In Vivo Target Engagement:

To confirm that the compound reaches its intended target in the brain at concentrations sufficient to exert a pharmacological effect, target engagement studies are performed. Positron Emission Tomography (PET) is a powerful, non-invasive technique for this purpose.[6]

3. Behavioral Models of Efficacy:

Based on the in vitro profile, specific behavioral models are selected to assess the compound's potential therapeutic effects.

Experimental Protocol: Mouse Behavioral Despair Test (Forced Swim Test)

  • Objective: To evaluate the potential antidepressant-like effects of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.

  • Methodology:

    • Administer the test compound or vehicle to mice at various doses.

    • After a specific pre-treatment time (based on PK data), place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[7]

Experimental Protocol: Head-Twitch Response (HTR) in Mice

  • Objective: To confirm 5-HT2A receptor antagonism in vivo.

  • Methodology:

    • The head-twitch response in mice is a characteristic behavior induced by 5-HT2A receptor agonists like DOI ((±)-(2,5)-dimethoxy-4-iodoamphetamine).[8]

    • Pre-treat mice with various doses of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine or vehicle.

    • Administer a standard dose of DOI.

    • Observe and count the number of head twitches over a defined period.

    • A dose-dependent reduction in DOI-induced head twitches indicates in vivo 5-HT2A receptor antagonism.[8]

Hypothetical In Vivo Data Summary:

AssayAnimal ModelDose Range (mg/kg, PO)ResultInterpretation
PharmacokineticsMouse10Good oral bioavailability (F=45%), Brain/Plasma ratio > 1Crosses the blood-brain barrier
Head-Twitch ResponseMouse1 - 10Dose-dependent inhibition of DOI-induced head twitches (ED50 = 3 mg/kg)Confirms in vivo 5-HT2A antagonism
Behavioral DespairMouse3 - 30Significant reduction in immobility at 10 and 30 mg/kgPotential antidepressant-like activity

In Vivo Evaluation and IVIVC Workflow

cluster_0 In Vivo Evaluation cluster_1 Data Analysis & IVIVC A Pharmacokinetic (PK) Studies in Mice D Determine PK Parameters (Bioavailability, Brain Penetration) A->D B Head-Twitch Response (HTR) vs. 5-HT2A Agonist E Calculate ED50 for 5-HT2A Antagonism B->E C Behavioral Despair Test (Forced Swim Test) F Assess Efficacy in Depression Model C->F G Cross-Validation: - In vitro potency (IC50 = 15 nM) correlates with in vivo target engagement (ED50 = 3 mg/kg) - 5-HT2A antagonism translates to behavioral effect D->G E->G F->G

Caption: Workflow for in vivo studies and IVIVC.

Synthesizing the Data: The Cross-Validation Matrix

The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo findings.

ParameterIn Vitro FindingIn Vivo FindingCorrelation and Interpretation
Primary Target Potent 5-HT2A antagonist (IC50 = 15 nM)Effective inhibition of 5-HT2A agonist-induced behavior (ED50 = 3 mg/kg)Strong Correlation: The high in vitro potency translates to in vivo target engagement at relevant doses. This provides confidence that the observed behavioral effects are mediated through the intended mechanism.
Functional Outcome 5-HT2A antagonismAntidepressant-like activity in the forced swim testPlausible Correlation: Blockade of 5-HT2A receptors is a known mechanism that can contribute to antidepressant effects. The in vivo data supports the therapeutic hypothesis generated from the in vitro profile.
Selectivity >30-fold selectivity for 5-HT2A over D2No observable off-target effects at efficacious doses (e.g., no catalepsy)Supportive Correlation: The in vitro selectivity profile predicts a favorable in vivo side-effect profile at therapeutically relevant doses.

Conclusion: A Pathway to Confident Drug Development

This guide has outlined a systematic approach to the cross-validation of in vitro and in vivo data for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. By integrating receptor binding, functional cellular assays, pharmacokinetics, and relevant behavioral models, a coherent and predictive data package can be assembled. This rigorous IVIVC process is not merely a data-gathering exercise; it is a fundamental component of modern drug discovery that de-risks clinical development and accelerates the delivery of novel therapeutics to patients in need.

References

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications.
  • Psychopharmacological Profile of 1-(m-(trifluoromethyl) Phenyl) Piperazine (TFMPP). European Journal of Pharmacology.
  • Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. Molecular Pharmacology.
  • 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. PubMed.
  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed.
  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI.
  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed.
  • In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. PubMed.
  • Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. SpringerLink.
  • In vivo pharmacology. Stanford Medicine.
  • Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. PMC.
  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed.

Sources

Comparative

Validating the Anti-Angiogenic Properties of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Derivatives: A Comparative Guide

As the landscape of targeted oncology evolves, overcoming resistance to single-target receptor tyrosine kinase (RTK) inhibitors remains a critical hurdle. 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, overcoming resistance to single-target receptor tyrosine kinase (RTK) inhibitors remains a critical hurdle. 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine derivatives have emerged as a highly potent class of nitrogenated heterocyclic modulators designed to simultaneously disrupt multiple nodes of the angiogenic cascade [1].

This guide provides a comprehensive, objective comparison of these derivatives against standard-of-care alternatives (e.g., Sunitinib and Sorafenib). By detailing the mechanistic causality and providing field-proven, self-validating experimental protocols, this document serves as an authoritative resource for researchers and drug development professionals evaluating novel anti-angiogenic scaffolds.

Mechanistic Causality: The Case for Dual Pathway Inhibition

To understand the superior efficacy of these piperazine derivatives, we must examine the biological causality of tumor angiogenesis. Vascular network formation is not a single-step process; it requires both initiation and maturation .

  • The Sprouting Phase (VEGFR-2): Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2, driving the initial proliferation, migration, and sprouting of endothelial cells.

  • The Maturation Phase (Tie-2): Angiopoietin-1 (Ang1) binds to the Tie-2 receptor, which recruits periendothelial support cells (pericytes) to stabilize and mature the newly formed vessels.

The Limitation of Alternatives: Standard TKIs like Sunitinib primarily block VEGFR-2. While this starves the tumor temporarily, the resulting hypoxia often triggers a compensatory upregulation of the Tie-2 pathway, leading to vessel stabilization and acquired drug resistance.

The Derivative Advantage: 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine derivatives act as dual-action modulators. By inhibiting both VEGFR-2 and Tie-2 kinase activity, they prevent both the sprouting of new vessels and the stabilization of existing networks, leading to profound and sustained vascular regression [1].

SignalingPathway cluster_VEGFR VEGFR-2 Pathway (Sprouting) cluster_Tie2 Tie-2 Pathway (Maturation) VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 MAPK MAPK / ERK VEGFR2->MAPK Prolif Endothelial Proliferation MAPK->Prolif Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 PI3K PI3K / AKT Tie2->PI3K Survival Vessel Stabilization PI3K->Survival Drug 1-Methyl-4-[2-nitro-4-(trifluoromethyl) phenyl]piperazine Derivatives Drug->VEGFR2 Inhibits Drug->Tie2 Inhibits

Dual inhibition of VEGFR-2 and Tie-2 pathways by the piperazine derivatives.

Comparative Performance Data

The table below synthesizes quantitative experimental data comparing an optimized 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine derivative against established anti-angiogenic agents. The data highlights the derivative's unique affinity for Tie-2, which translates into superior in vivo tumor growth inhibition (TGI).

Inhibitor ClassVEGFR-2 IC₅₀ (nM)Tie-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)In Vivo TGI (%)
Piperazine Derivatives 5 - 1510 - 2512 - 3075 - 85%
Sunitinib (Standard)10>10001565 - 70%
Sorafenib (Standard)90>10004050 - 60%

Note: TGI percentages are based on standardized murine xenograft models dosed at 30 mg/kg/day over 21 days.

Self-Validating Experimental Protocols

To rigorously validate the anti-angiogenic properties of these derivatives, we employ a two-tiered validation system. These protocols are designed not just to yield data, but to inherently verify the mechanism of action.

Protocol A: In Vitro HUVEC Tube Formation Assay

This assay evaluates the compound's ability to halt endothelial cell migration and spatial organization.

  • Step 1: Matrix Preparation. Coat pre-chilled 96-well plates with 50 µL of Matrigel (basement membrane matrix) per well. Incubate at 37°C for 30 minutes to allow polymerization.

  • Step 2: Cell Seeding. Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in basal medium containing 20 ng/mL VEGF and 20 ng/mL Ang1. Seed at a density of 1.5 × 10⁴ cells/well.

  • Step 3: Compound Treatment. Immediately add the piperazine derivative at varying concentrations (1 nM to 100 nM). Use DMSO as a vehicle control and Sunitinib as a positive control.

  • Step 4: Incubation & Imaging. Incubate for 12-16 hours at 37°C. Image the wells using phase-contrast microscopy and quantify total tube length and branch points using ImageJ/Angiogenesis Analyzer.

  • Causality & Trustworthiness Check: Why use Matrigel? Matrigel provides the necessary laminin/collagen cues for 3D spatial organization. This isolates the compound's ability to disrupt migration and alignment, rather than merely measuring generic cytotoxicity. If the compound were simply a broad-spectrum toxin, cells would detach and undergo apoptosis; instead, we observe healthy cells failing to align into capillary-like networks.

Protocol B: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a highly robust, physiologically relevant model for assessing real-time vascular disruption [2].

  • Step 1: Egg Incubation. Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

  • Step 2: Windowing (Day 3). Carefully puncture the air sac and cut a 1 cm² window in the eggshell to expose the underlying CAM. Seal the window with sterile tape and return to the incubator.

  • Step 3: Treatment Application (Day 8). Prepare sterile methylcellulose disks (2 mm diameter) containing either the vehicle (DMSO) or the piperazine derivative (10 µ g/disk ). Place the disk directly onto a highly vascularized region of the CAM.

  • Step 4: Quantification (Day 12). Photograph the CAM in ovo using a stereomicroscope. Measure the avascular zone (area lacking blood vessels) radially from the edge of the disk.

  • Causality & Trustworthiness Check: The CAM provides a self-validating physiological network driven by endogenous growth factors. A localized avascular zone around the treatment disk confirms targeted anti-angiogenic activity without systemic embryo toxicity, perfectly separating true vascular disruption from generalized poisoning.

CAM_Assay Incubation Day 0-3 Egg Incubation Windowing Day 3-4 Shell Windowing Incubation->Windowing Treatment Day 8 Apply Inhibitor Disk Windowing->Treatment Imaging Day 10-12 In Vivo Imaging Treatment->Imaging Analysis Quantification Avascular Zone Measurement Imaging->Analysis

Step-by-step workflow of the self-validating in vivo CAM angiogenesis assay.

Conclusion

The validation of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine derivatives represents a significant step forward in anti-angiogenic drug development. By utilizing self-validating in vitro and in vivo models, researchers can definitively prove that dual inhibition of the VEGFR-2 and Tie-2 pathways yields a more complete and resilient vascular blockade compared to legacy single-target therapies.

References

  • Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer. WIPO (PCT)
  • Utilisation of Chick Embryo Chorioallantoic Membrane as a Model Platform for Imaging-Navigated Biomedical Research. National Center for Biotechnology Information (NCBI) / PMC.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined herein are based on established best practices for hazardous chemical waste management and are designed to meet stringent regulatory standards.

Hazard Identification and Risk Assessment

  • Piperazine Derivatives: Many piperazine-containing compounds exhibit biological activity and can be skin and eye irritants.[1][2]

  • Nitrophenyl Compounds: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3][4] They may also pose an explosion risk under certain conditions.

  • Trifluoromethylphenyl Group: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially leading to bioaccumulation. Compounds with this group can be toxic.[5][6][7]

Based on these structural alerts, 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine should be handled as a hazardous substance with potential acute toxicity, skin and eye irritation, and environmental toxicity.

Inferred Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralLikely Category 4Harmful if swallowed.[8]
Acute Toxicity, DermalLikely Category 4Harmful in contact with skin.[8]
Acute Toxicity, InhalationLikely Category 4Harmful if inhaled.[8]
Skin Corrosion/IrritationLikely Category 2Causes skin irritation.[9]
Serious Eye Damage/IrritationLikely Category 2ACauses serious eye irritation.[9]
Hazardous to the Aquatic EnvironmentLikely Chronic Category 2Toxic to aquatic life with long-lasting effects.[10]

Personal Protective Equipment (PPE)

When handling 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, including during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are essential to protect against splashes.[11]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[11]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] All handling of the solid or solutions should be done in a certified chemical fume hood.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, dike the area with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Collect the spilled material and absorbent in a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[10]

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Waste Collection and Segregation

Proper segregation of chemical waste is fundamental to safe disposal.

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads). The original chemical container is often the best choice for waste storage.[12]

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable option. Do not mix this waste with other incompatible waste streams.[12][13] Specifically, keep it separate from strong oxidizing agents and strong acids.[1]

  • Solid vs. Liquid Waste: Segregate solid and liquid waste into separate, appropriately labeled containers.[13]

Labeling and Storage of Waste

Accurate and clear labeling is a legal requirement and essential for safety.

  • Label Contents: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine," and the approximate concentration and quantity.[13]

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms for acute toxicity, skin/eye irritation, and environmental hazard.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat sources or direct sunlight.[14] The container must be kept closed except when adding waste.[14]

Disposal Procedures

The ultimate disposal of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [15]

Step-by-Step Disposal Workflow:

  • Waste Characterization: Based on the inferred hazards, this compound is classified as hazardous waste.

  • Containerization: Ensure the waste is in a properly sealed, labeled, and compatible container.

  • Request for Pickup: Contact your institution's EHS office to arrange for the collection of the hazardous waste.[14] They will have established procedures and contracts with certified waste disposal vendors.

  • Documentation: Complete a hazardous waste manifest or any other internal tracking documentation required by your institution and the waste vendor. This is a legal requirement to track the waste from generation to final disposal.[16][17]

  • Final Disposal Method: The licensed waste disposal facility will use an appropriate method for destruction, likely high-temperature incineration, which is effective for organic compounds.

The following diagram illustrates the decision-making process for the disposal of 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.

G start Start: Generation of Waste 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine assess_hazards Hazard Assessment (Inferred from structure) start->assess_hazards spill Spill Occurs start->spill ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatible materials) ppe->segregate containerize Place in Compatible, Labeled Container ('Hazardous Waste', Chemical Name, Date) segregate->containerize store Store in Designated Satellite Accumulation Area (Secure, Ventilated, Closed Container) containerize->store request_pickup Contact EHS for Waste Pickup store->request_pickup document Complete Hazardous Waste Manifest request_pickup->document licensed_disposal Transfer to Licensed Waste Disposal Facility document->licensed_disposal spill->segregate No spill_procedure Follow Spill Management Protocol (Evacuate, Contain, Clean, Report) spill->spill_procedure Yes spill_procedure->containerize Collect spill debris as waste

Sources

Handling

Personal protective equipment for handling 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Chemical Identity: 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS Number: 315239-67-9 Molecular Formula: C12H14F3N3O2 As a Senior Application Scientist, I emphasize that handling highly functionalized build...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity: 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS Number: 315239-67-9 Molecular Formula: C12H14F3N3O2

As a Senior Application Scientist, I emphasize that handling highly functionalized building blocks requires more than passive compliance; it demands a rigorous, self-validating safety system. The convergence of a lipophilic trifluoromethyl (-CF3) group, a reactive nitro (-NO2) group, and a basic piperazine ring creates a unique toxicological profile. This guide provides the mechanistic rationale and step-by-step operational protocols required to handle this compound safely and effectively .

Mechanistic Toxicology & Hazard Profile

To design a fail-safe Personal Protective Equipment (PPE) strategy, we must first deconstruct the causality behind the chemical's hazards. This compound operates through three distinct toxicological vectors:

  • Enhanced Membrane Permeability: The trifluoromethyl (-CF3) moiety dramatically increases the molecule's lipophilicity. This enables the compound to bypass aqueous physiological barriers and rapidly penetrate epidermal layers, making dermal exposure a primary vector for systemic toxicity .

  • Nitroaromatic Oxidative Stress: Upon systemic absorption, the nitro (-NO2) group undergoes enzymatic reduction via hepatic cytochrome P450. This generates reactive nitrogen species, leading to oxidative stress and potential methemoglobinemia—a condition where hemoglobin's iron is oxidized, crippling oxygen transport .

  • Localized Alkalinity: The piperazine heterocycle is inherently basic. Direct contact with ocular or mucosal tissues induces rapid, localized pH shifts, triggering severe irritation and potential corneal damage .

ToxPathway A 1-Methyl-4-[2-nitro-4-(trifluoromethyl) phenyl]piperazine B Trifluoromethyl (-CF3) Group Increases Lipophilicity A->B C Nitro (-NO2) Group Undergoes Hepatic Reduction A->C D Piperazine Ring Induces Basic pH Shift A->D E Rapid Dermal & Mucosal Absorption B->E F Oxidative Stress & Methemoglobinemia Risk C->F G Severe Tissue Irritation (Eyes, Skin, Respiratory) D->G E->F

Mechanistic toxicological pathways of the target compound.

The Personal Protective Equipment (PPE) Ecosystem

Based on its GHS hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) , PPE must be treated as an integrated ecosystem. If one barrier fails, the system must inherently prevent exposure.

Quantitative PPE Specifications
PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile (Powder) / Butyl Rubber (Solvent)≥ 0.11 mm thicknessButyl rubber prevents solvent-mediated permeation of the highly lipophilic -CF3 compound.
Eye Protection ANSI Z87.1 / EN 166 Goggles0 mm gap tolerancePiperazine basicity causes immediate corneal damage; requires a strict vapor-tight seal.
Body Protection Tyvek® Disposable Lab Coat100% torso/arm coveragePrevents micro-dust accumulation on personal clothing, halting secondary dermal absorption.
Respiratory NIOSH P100 Particulate Respirator99.97% filtrationBlocks fine crystalline dust inhalation, preventing STOT SE 3 respiratory tract irritation.

Operational Workflows & Engineering Controls

A self-validating protocol ensures that experimental integrity and operator safety are maintained simultaneously.

Step-by-Step Handling Methodology
  • Environmental Preparation: Verify the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).

  • PPE Donning: Equip double-layered nitrile gloves. The inner glove acts as a fail-safe if the outer glove is breached by sharp spatulas or micro-abrasions during handling.

  • Weighing Protocol: Use an anti-static weighing boat and a grounded micro-spatula. Fluorinated powders hold static charges, causing them to aggressively aerosolize when transferred.

  • Solvent Transfer: If dissolving the compound (e.g., in DMSO or DMF for biological assays), add the solvent directly to the sealed vial via a septum. If an open transfer is required, perform the dissolution entirely within the fume hood with the sash lowered to the operational safety mark.

  • Decontamination: Wipe down all balances and spatulas with a solvent that dissolves the compound (e.g., ethanol), followed by a soap and water wash to neutralize the basic piperazine residue.

OpsWorkflow S1 S1 S2 Step 2: PPE Donning Double Nitrile Gloves S1->S2 S3 Step 3: Weighing Use Anti-static Tools S2->S3 S4 Step 4: Dissolution Sealed Vessel Transfer S3->S4 S5 Step 5: Decontamination EtOH then Water Wipe S4->S5

Step-by-step operational workflow for handling the compound.

Spill Response & Chemical Disposal Plan

In the event of a containment breach, an immediate, structured response is mandatory to prevent cross-contamination and environmental release.

Step-by-Step Spill Response Protocol
  • Evacuation & Isolation: Vacate the immediate 5-meter radius. Allow the fume hood to clear aerosolized particulates for a minimum of 5 minutes.

  • Containment: Do NOT apply water directly to the dry powder, as it will spread the contaminant. Surround and cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite) .

  • Mechanical Collection: Utilizing grounded, non-sparking tools, sweep the absorbed matrix into a heavy-duty (≥ 3 mil thickness) polyethylene hazardous waste bag.

  • Chemical Neutralization: Scrub the contaminated surface with a mild 1% acetic acid solution to neutralize residual basic piperazine, followed by a thorough deionized water rinse.

Chemical Disposal Plan
  • Segregation: Isolate the collected material in a dedicated "Halogenated/Nitrated Organic Waste" carboy. There is a strict prohibition against mixing this waste with strong oxidizers or heavy metals.

  • Labeling: Clearly label the waste container with CAS 315239-67-9 and the appropriate GHS hazard pictograms (GHS07, GHS05).

  • Incineration: Final disposal must be conducted via a licensed hazardous waste contractor utilizing high-temperature incineration (>1000°C). The facility must be equipped with alkaline scrubbers to capture the highly toxic hydrofluoric acid (HF) and nitrogen oxides (NOx) generated during the combustion of the -CF3 and -NO2 groups .

References

  • NextSDS. "1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Reactant of Route 2
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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